Product packaging for Lithium diiodosalicylate(Cat. No.:)

Lithium diiodosalicylate

Cat. No.: B1260994
M. Wt: 395.9 g/mol
InChI Key: WZWIUROICCLFAB-UHFFFAOYSA-M
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Description

Contextualization as a Research Compound

In the laboratory setting, lithium diiodosalicylate is primarily recognized for its function as a mild, nonionic detergent and chaotropic agent. pnas.orggoogle.combiologists.com Chaotropic agents work by disrupting the structure of water, which in turn weakens the hydrophobic effect that stabilizes proteins and membranes. This allows LIS to gently extract proteins from membranes and dissociate nucleoprotein complexes without completely denaturing the protein components. pnas.orgsci-hub.ru Its principal applications include the selective solubilization of membrane glycoproteins and the isolation of nuclear substructures like the nuclear matrix or scaffold. rutgers.edubiologists.comscispace.com The compound's effectiveness lies in its ability to disrupt nucleic acid-protein interactions, a property that has been leveraged in various extraction and sequencing protocols. google.com

Table 1: Chemical and Physical Properties of this compound

Property Value
CAS Number 653-14-5
Molecular Formula C₇H₃I₂LiO₃
Molecular Weight 395.85 g/mol
Boiling Point 380.8°C at 760 mmHg
Flash Point 184.1°C
Solubility DMSO (Slightly), Ethyl Acetate (Slightly)
Sensitivity Light Sensitive

This data is compiled from chemical property databases. lookchem.com

Historical Perspectives in Biochemical and Cellular Studies

The history of this compound in biochemical research is prominently linked to the foundational work on cell membrane glycoproteins in the early 1970s. A seminal method developed by Marchesi and Andrews in 1971 utilized LIS to selectively extract glycoproteins from human erythrocyte membranes. nih.gov This technique, often coupled with phenol (B47542) partitioning, proved to be highly effective and was rapidly adopted and modified for use on a wide array of cell types. rutgers.edunih.govoup.com

Researchers applied the this compound-phenol extraction method to isolate and study glycoproteins from various sources, including murine leukemic cell lines (L-1210 and P-388), HeLa cells, and human lung carcinoma cells. rutgers.eduoup.com These early studies were crucial for characterizing the protein components of cell surfaces. For instance, using LIS on L-1210 cells, researchers identified multiple glycoproteins with apparent molecular weights ranging from 33,000 to 84,000 daltons. rutgers.edu Similarly, the technique was instrumental in isolating the major glycoprotein (B1211001) from the plasma membranes of an ascites hepatoma, which was found to have an apparent molecular weight of 160,000 daltons. oup.com These investigations provided some of the first detailed inventories of membrane proteins, paving the way for understanding their structure and function.

Table 2: Selected Early Research Findings Using this compound Extraction

Cell Type Isolated Component(s) Apparent Molecular Weight (Daltons) Reference
L-1210 Murine Leukemia Cells Four distinct glycoproteins 84,000, 63,000, 44,000, 33,000 rutgers.edu
L-1210, P-388, and HeLa Cells Three major peptides 96,000, 88,000, 60,000 rutgers.edu
Ascites Hepatoma AH 66 Major glycoprotein 160,000 oup.com
Human Lung Carcinomas Glycoprotein identical to CEA Not specified oup.com
Bovine Milk Fat Globule Membrane PAS-1, 2, 3, 4, 6, 7 band glycoproteins Not specified tandfonline.com

Significance in Contemporary Scientific Inquiry

While still employed for classic protein extraction, the significance of this compound has been revitalized in the age of genomics, particularly in the field of single-cell analysis. Its unique ability to gently denature proteins and release DNA from nucleosome packing, while preserving the integrity of the nuclear membrane, is critical for advanced sequencing techniques. google.comaacrjournals.org

A notable modern application is in a method called single-cell lithium assisted nucleosome depleted sequencing (scLAND-seq). aacrjournals.org In this technique, nuclei are treated with LIS, which disrupts histone-DNA interactions, rendering the genomic DNA free and accessible. sci-hub.ruaacrjournals.org This allows for subsequent enzymatic steps that fragment and barcode the entire genome for sequencing. aacrjournals.org This approach, and a related method called DEFND-seq, has been combined with 10x Genomics microfluidics to enable the simultaneous co-sequencing of both the genome (gDNA) and the transcriptome (mRNA) from thousands of individual nuclei. aacrjournals.org10xgenomics.com This dual analysis is powerful for understanding the direct link between genetic alterations and gene expression phenotypes in heterogeneous cell populations, such as those found in tumors. 10xgenomics.com

Furthermore, LIS continues to be a key reagent for studying the nuclear skeleton, or matrix. scispace.com It is used to extract histones and other soluble proteins to isolate the nuclear scaffold and its attached DNA regions, known as scaffold attachment regions (SARs) or matrix-attachment regions (MARs). pnas.orgscispace.com Studying these regions is fundamental to understanding the higher-order organization of chromatin and the regulation of DNA replication and transcription. pnas.org

Table 3: Chemical Compounds Mentioned

Compound Name
3,5-diiodosalicylic acid
Coomassie Blue
Dextran sulphate
Digitonin
DMSO (Dimethyl sulfoxide)
EDTA (Ethylenediaminetetraacetic acid)
Ethyl Acetate
Formaldehyde
Glucosamine
Guanidine
This compound
Phenylmethylsulfonyl fluoride
Phenol
Pyridine
Sodium deoxycholate
Sodium dodecyl sulfate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3I2LiO3 B1260994 Lithium diiodosalicylate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3I2LiO3

Molecular Weight

395.9 g/mol

IUPAC Name

lithium;3-iodo-2-iodooxybenzoate

InChI

InChI=1S/C7H4I2O3.Li/c8-5-3-1-2-4(7(10)11)6(5)12-9;/h1-3H,(H,10,11);/q;+1/p-1

InChI Key

WZWIUROICCLFAB-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CC(=C(C(=C1)I)OI)C(=O)[O-]

Synonyms

3,5-diiodosalicylic acid
3,5-diiodosalicylic acid, disodium salt
3,5-diiodosalicylic acid, lithium salt
3,5-diiodosalicylic acid, monolithium salt
3,5-diiodosalicylic acid, monosodium salt
lithium di-iodosalicylate
lithium diiodosalicilate
lithium diiodosalicylate

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes for Lithium Diiodosalicylate

The synthesis of this compound is predicated on the prior synthesis of its precursor, 3,5-diiodosalicylic acid. Various methods have been reported for the iodination of salicylic acid to produce this key intermediate google.compatsnap.comgoogle.comorgsyn.org. One common laboratory-scale method involves the reaction of salicylic acid with iodine monochloride in glacial acetic acid, followed by the addition of water to precipitate the diiodosalicylic acid orgsyn.org. Industrial-scale syntheses often focus on improving efficiency and environmental friendliness, for example, by using ferrates as oxidizing agents in polar solvents google.com.

The most direct and established method for preparing this compound is through the acid-base neutralization reaction between 3,5-diiodosalicylic acid and lithium hydroxide in an aqueous solution . In this reaction, the acidic carboxylic acid group of 3,5-diiodosalicylic acid reacts with the hydroxide ions from lithium hydroxide to form the lithium salt and water.

Reaction Scheme:

C₇H₄I₂O₃ + LiOH → C₇H₃I₂LiO₃ + H₂O

This reaction is typically carried out in water, where 3,5-diiodosalicylic acid has limited solubility. The addition of lithium hydroxide facilitates the dissolution of the acid as it is converted to its more soluble lithium salt.

To ensure a complete reaction and high purity of the final product, several parameters can be optimized.

Stirring: Continuous and vigorous stirring is crucial, especially in the initial stages of the reaction, to facilitate the interaction between the solid 3,5-diiodosalicylic acid and the aqueous lithium hydroxide solution. Inadequate stirring can lead to incomplete neutralization and a non-homogeneous product mixture.

Heating: Gentle heating of the reaction mixture can increase the solubility of 3,5-diiodosalicylic acid and accelerate the rate of the neutralization reaction. However, excessive heat should be avoided to prevent potential degradation of the reactants or the product.

Precipitation: After the reaction is complete, this compound is typically isolated by precipitation. This can be achieved by cooling the reaction mixture or by the addition of a less polar solvent in which the lithium salt is insoluble. The resulting precipitate can then be collected by filtration, washed to remove any unreacted starting materials or impurities, and dried.

Table 1: Key Parameters for the Synthesis of this compound

ParameterConditionPurpose
Reactants 3,5-Diiodosalicylic Acid, Lithium HydroxideAcid-base neutralization to form the lithium salt.
Solvent Aqueous MediumProvides a medium for the reaction to occur.
Stirring Continuous and vigorousEnsures proper mixing and complete reaction.
Heating Gentle heatingIncreases solubility and reaction rate.
Isolation Precipitation, filtration, washing, dryingTo obtain the pure solid product.

Synthesis of Related Diiodosalicylate Complexes and Derivatives

The 3,5-diiodosalicylate ligand, with its carboxylate and hydroxyl groups, is capable of coordinating with various metal ions to form a range of complexes and polymeric structures.

The synthesis of metal complexes with 3,5-diiodosalicylic acid ligands can be achieved by reacting a salt of the desired metal with 3,5-diiodosalicylic acid or its lithium salt. For instance, the synthesis of a Zn(II) complex could be approached by reacting zinc chloride (ZnCl₂) or zinc acetate (Zn(OAc)₂) with this compound in a suitable solvent. The coordination of the zinc ion would likely involve the carboxylate and hydroxyl groups of the diiodosalicylate ligand. The stoichiometry of the reactants and the reaction conditions would determine the final structure of the complex, which could be mononuclear or polynuclear. While specific literature on Zn(II)-diiodosalicylate complexes is scarce, general methods for the synthesis of zinc(II) carboxylate complexes often involve refluxing the metal salt with the carboxylic acid ligand in an organic solvent, followed by crystallization.

Lithium carboxylates, including those with aromatic ligands, can form coordination polymers. These structures are built up from repeating coordination units of lithium ions and carboxylate ligands. The synthesis of such polymers often involves the reaction of a lithium salt with a dicarboxylic acid or a polycarboxylic acid in a suitable solvent system, sometimes under solvothermal conditions rsc.org. In the case of diiodosalicylate, its bifunctional nature (carboxylate and hydroxyl groups) could potentially lead to the formation of polymeric chains or more complex networks with lithium ions. The synthesis might involve the reaction of this compound under conditions that promote polymerization, such as high concentrations or the use of specific solvents that can template the polymeric structure.

Heteroleptic complexes contain more than one type of ligand coordinated to a central metal ion. The synthesis of heteroleptic complexes involving the 3,5-diiodosalicylate ligand would entail reacting a metal salt with 3,5-diiodosalicylic acid (or its lithium salt) and another ligand. The choice of the second ligand and the reaction conditions are critical in directing the formation of the desired heteroleptic complex over a mixture of homoleptic complexes. A general synthetic strategy involves the sequential addition of the ligands to the metal salt solution or a one-pot reaction of all components. For example, a heteroleptic complex could be synthesized by first reacting a metal salt with 3,5-diiodosalicylic acid and then adding a second ligand, such as a nitrogen-containing heterocycle, to the reaction mixture nih.gov.

Preparative Scale Methodologies for Research Applications

The synthesis of this compound for research applications is typically achieved through a two-step process. The primary and most extensively documented phase is the preparation of its precursor, 3,5-diiodosalicylic acid. This intermediate is subsequently neutralized with a lithium base to yield the final salt. Methodologies for the synthesis of the acid precursor vary in their choice of iodinating agent, solvent, and catalytic system, each offering distinct advantages in terms of yield, purity, and environmental impact.

The conversion of salicylic acid to 3,5-diiodosalicylic acid involves the electrophilic substitution of iodine onto the aromatic ring at positions 3 and 5. One established method involves the reaction of salicylic acid with iodine monochloride in glacial acetic acid. orgsyn.org The reaction mixture is heated to facilitate the iodination, and the product precipitates upon the addition of water. orgsyn.org This method is known for providing high yields of the diiodinated acid. orgsyn.org

Alternative approaches utilize different solvent and catalyst systems. For instance, the reaction can be conducted in an aqueous solvent in the presence of a catalyst such as ferric chloride, aluminum chloride, or sulfuric acid. google.com Another method employs an ethanol solution as the solvent, with elemental iodine as the iodinating agent and hydrogen peroxide as an oxidizing agent to facilitate the reaction. patsnap.com A patented method describes the use of a polar solvent, an iodide, a ferrate (such as sodium ferrate or potassium ferrate), and a protonic acid (like hydrochloric acid or sulfuric acid). google.com This approach is reported to have high conversion rates and a straightforward post-treatment process. google.com

Once 3,5-diiodosalicylic acid is synthesized and purified, it is converted to this compound. This is accomplished through a standard acid-base neutralization reaction. The 3,5-diiodosalicylic acid is dissolved in a suitable solvent, and a stoichiometric amount of a lithium base, such as lithium hydroxide or lithium carbonate, is added. The reaction results in the formation of the lithium salt and water (or water and carbon dioxide if lithium carbonate is used). The final product, this compound, is then isolated from the solution, typically by evaporation of the solvent, and purified, often by recrystallization. This final step yields the stable lithium salt used as a biochemical reagent in various research applications, such as in the preparation of single-cell whole genome libraries. google.com

Table 1: Comparative Data on 3,5-Diiodosalicylic Acid Synthesis Methodologies

Method ReferenceIodinating AgentSolvent SystemCatalyst / Additional ReagentReaction TemperatureReaction TimeReported Yield
Organic Syntheses orgsyn.orgIodine monochlorideGlacial Acetic AcidNone80°C~40 minutes91–92%
Patent CN103755556A google.comIodidePolar Solvent (e.g., water, alcohols)Ferrate (e.g., K₂FeO₄) & Protonic Acid20-150°C1-20 hoursHigh Conversion
Patent JP2677687B2 google.comIodine monochlorideAqueous SolventFerric chloride, Aluminum chloride, etc.Not specifiedNot specifiedHigh Yield
Patent CN105801382A patsnap.comElemental IodineEthanol SolutionHydrogen Peroxide & Hydrochloric Acid55-83°C (Reflux)~7 hoursNot specified

Table 2: Key Reactants in the Synthesis of 3,5-Diiodosalicylic Acid

ReactantRoleMolar Mass ( g/mol )Key Properties
Salicylic AcidStarting Material138.12Aromatic carboxylic acid, precursor for iodination.
Iodine MonochlorideIodinating Agent162.36A powerful electrophilic iodinating agent. orgsyn.org
Elemental IodineIodinating Agent253.81Used with an oxidizing agent to form the electrophile. patsnap.com
Hydrogen PeroxideOxidizing Agent34.01Oxidizes iodide to facilitate electrophilic substitution. patsnap.com
Ferric ChlorideCatalyst162.20Lewis acid catalyst promoting iodination. google.com
Potassium FerrateReagent198.04Part of the iodination system described in the patent. google.com

Advanced Spectroscopic Characterization in Research

Vibrational Spectroscopy Applications

Vibrational spectroscopy provides a powerful, non-destructive means to investigate the molecular structure and interactions of Lithium diiodosalicylate. By analyzing the vibrational modes of its constituent atoms, researchers can gain insights into its behavior in different environments, particularly in the context of biological systems.

Fourier Transform Infrared (FTIR) Spectroscopic Studies

FTIR spectroscopy is a versatile technique for probing the vibrational modes of molecules. It is particularly sensitive to changes in the local chemical environment, making it an invaluable tool for studying intermolecular interactions.

While specific studies detailing the interaction of this compound with biomembranes using FTIR are not extensively documented in publicly available research, the principles of such investigations can be outlined. FTIR spectroscopy can monitor changes in the vibrational frequencies of both the lipid components of biomembranes and this compound upon interaction. For instance, shifts in the C=O stretching vibrations of the lipid ester groups and the CH₂ stretching vibrations of the acyl chains can indicate alterations in membrane fluidity and packing. Concurrently, changes in the characteristic vibrational bands of this compound would provide evidence of its association with the membrane.

Table 1: Potential FTIR Vibrational Band Shifts Upon Interaction of this compound with Biomembranes

Vibrational ModeTypical Wavenumber (cm⁻¹)Expected Shift Upon InteractionImplication
Lipid C=O Stretch~1735Shift to lower or higher wavenumbersAlteration of the polar headgroup environment
Lipid CH₂ Asymmetric Stretch~2920Broadening or shiftChange in acyl chain conformation and membrane fluidity
This compound Aromatic C-H Stretch~3000-3100Shift and/or broadeningInteraction with the hydrophobic core of the membrane
This compound Carboxylate C=O Stretch~1550-1610Shift in frequencyInvolvement of the carboxylate group in binding

FTIR spectroscopy can be employed to characterize the molecular interactions between this compound and other molecules, as well as to detect any conformational changes in the compound itself. The formation of hydrogen bonds, for example, can be observed through the broadening and shifting of the O-H stretching band of the hydroxyl group on the salicylate ring. Similarly, interactions involving the carboxylate group would be reflected in changes to its symmetric and asymmetric stretching vibrations. These spectroscopic signatures provide direct evidence of the specific functional groups involved in molecular interactions.

Raman Spectroscopic Investigations

Raman spectroscopy, which measures the inelastic scattering of light, offers complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for studying the aromatic ring system of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution and for studying their interactions. While detailed research on the specific interactions of this compound using NMR is limited, the principles of its application are well-established. An NMR spectrum of this compound is available for analytical comparison. sigmaaldrich.com

For structural elucidation, ¹H and ¹³C NMR spectra would provide information about the chemical environment of the hydrogen and carbon atoms in the molecule. In the context of interactions with biomolecules, changes in the chemical shifts and relaxation times of the this compound nuclei upon binding can be used to map the binding interface and determine the affinity of the interaction. Furthermore, Nuclear Overhauser Effect (NOE) experiments could provide information about the proximity of the this compound molecule to specific protons of the biomolecule, offering detailed structural insights into the complex.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Photochemical Studies (e.g., UV-responsive applications)

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for investigating the electronic transitions in molecules and predicting their photochemical behavior. For this compound, while specific, in-depth photochemical studies are not extensively documented in publicly available literature, its structural components—a salicylate backbone and iodo-substituents on the aromatic ring—provide a strong basis for understanding its UV-Vis absorption characteristics and potential for UV-responsive applications. The UV-Vis spectrum of a compound is dictated by its chromophores, which are the parts of the molecule that absorb light. In this compound, the primary chromophore is the 2-hydroxy-3,5-diiodobenzoyl moiety.

The UV-Vis spectrum of the parent compound, salicylic acid, in solution typically displays two main absorption bands. These bands are attributed to π → π* electronic transitions within the benzene (B151609) ring and the carboxyl group. The presence of two iodine atoms on the aromatic ring in this compound is expected to significantly influence its absorption spectrum. Halogen substituents on an aromatic ring typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity) in the UV-Vis absorption bands. This is due to the electron-donating nature of the halogens' lone pairs through resonance and their electron-withdrawing inductive effects, which alter the energy levels of the molecular orbitals.

Consequently, the absorption maxima (λmax) for this compound are predicted to be at longer wavelengths compared to salicylic acid. The lithium cation, being a simple counter-ion, is not expected to have a significant impact on the electronic absorption spectrum of the diiodosalicylate anion in solution.

Detailed Research Findings

Direct experimental research on the photochemical applications of this compound is limited. However, the known photochemistry of aryl iodides offers a strong indication of its potential UV-responsive behavior. Aryl halides, particularly aryl iodides, are known to undergo photolytic cleavage of the carbon-iodine (C-I) bond upon irradiation with UV light. scispace.comnih.gov This process, known as photodehalogenation, generates a highly reactive aryl radical and an iodine radical. rsc.orgresearchgate.netnih.gov

This photoreactivity suggests that this compound could be a candidate for applications such as:

Photodynamic Therapy: Upon UV irradiation, the generation of radical species could be harnessed to induce cellular damage in targeted therapeutic applications.

Photoinitiators: The radicals formed could initiate polymerization reactions, making the compound useful in UV-curable coatings, inks, and adhesives.

Environmental Remediation: The potential for UV-induced degradation could be explored for the removal of halogenated aromatic pollutants from water.

The efficiency of these potential applications would depend on factors such as the quantum yield of the C-I bond cleavage, the reactivity of the resulting radicals, and the specific reaction conditions, including the solvent and the presence of other molecules.

The following table provides a comparison of the typical UV-Vis absorption data for salicylic acid and the expected data for the diiodosalicylate chromophore, illustrating the anticipated bathochromic shift due to iodination.

Compoundλmax 1 (nm)λmax 2 (nm)Solvent
Salicylic Acid~212~300Ethanol
Diiodosalicylate (Predicted)>220>310Ethanol

Crystallographic Analysis and Structural Insights

Crystal Structure Elucidation of Related Diiodosalicylate Complexes

The determination of the three-dimensional arrangement of atoms in diiodosalicylate complexes is accomplished primarily through single-crystal X-ray diffraction. While detailed crystallographic data for simple lithium diiodosalicylate is not extensively published in the reviewed literature, structural studies on related complexes, such as those involving transition metals or proteins, offer a comprehensive understanding of the diiodosalicylate ligand's behavior.

For instance, the crystal structures of bovine serum albumin (BSA) and equine serum albumin (ESA) in complex with 3,5-diiodosalicylic acid (DIS) have been resolved to 2.65 Å and 2.12 Å, respectively nih.gov. These studies are crucial as they reveal how the diiodosalicylate moiety orients itself and interacts within a complex macromolecular environment. The analysis of such structures provides a template for understanding the coordination and interaction preferences of the diiodosalicylate anion.

The coordination environment in metal complexes is defined by the number of donor atoms bonded to the central metal ion (coordination number) and the resulting spatial arrangement (coordination geometry). In diiodosalicylate complexes, the ligand typically coordinates to metal ions through the oxygen atoms of the carboxylate and hydroxyl groups, acting as a bidentate chelating agent. This chelation forms a stable five-membered ring with the metal center.

In the context of protein complexes, the binding of 3,5-diiodosalicylic acid is more intricate. Within bovine serum albumin, the DIS molecule binds at Sudlow's Site I, located in subdomain IIA . The coordination here is not with a single metal ion but involves a network of interactions with amino acid residues. The carboxyl group of the diiodosalicylate forms significant hydrogen bonds with the side chains of Arg194 and His145 residues, anchoring it within the binding pocket .

Studies on other metal-dicarboxylate complexes provide analogous models for potential coordination geometries, which commonly include distorted octahedral and square pyramidal shapes, depending on the metal ion and the presence of other ligands like water or ethylenediamine (B42938) researchgate.net.

Table 1: Coordination Details in a Representative Diiodosalicylate-Protein Complex

ComplexBinding SiteCoordinating Groups (from Ligand)Interacting Residues (in Protein)Primary Interactions
Bovine Serum Albumin-3,5-DISASudlow's Site I (Subdomain IIA)Carboxylate GroupArg194, His145Hydrogen Bonding

Non-covalent interactions are fundamental forces that govern the supramolecular assembly and stabilization of crystal lattices nih.govrsc.org. In the solid state, diiodosalicylate complexes exhibit a variety of these interactions.

Hydrogen Bonding: O-H···O hydrogen bonds are prevalent, typically involving the hydroxyl and carboxyl groups of the diiodosalicylate ligand and, in many cases, co-crystallized water molecules. These interactions create robust networks that link adjacent molecules, forming complex three-dimensional frameworks researchgate.net. In the BSA-DIS complex, hydrogen bonding between the ligand's carboxylate and protein residues is a key driver of binding affinity .

Hydrophobic Interactions: In protein-ligand complexes, hydrophobic interactions are also critical. The iodinated benzene (B151609) ring of 3,5-diiodosalicylic acid interacts favorably with nonpolar amino acid residues within the protein's binding pocket, further stabilizing the complex .

The interplay of these non-covalent forces is crucial for the design and engineering of new crystalline materials with desired properties rsc.orgresearchgate.net.

Table 2: Summary of Non-Covalent Interactions in Diiodosalicylate-Containing Crystals

Interaction TypeParticipating GroupsSignificance in Crystal Packing
Hydrogen Bonding (O-H···O)Hydroxyl, Carboxylate, Water MoleculesForms extensive networks, primary structural stabilization
π-π StackingAromatic RingsContributes to lattice stability through orbital overlap
Hydrophobic InteractionsIodinated Benzene Ring, Nonpolar ResiduesKey for ligand binding in protein complexes

Influence of 3,5-Diiodosalicylic Acid as a Ligand on Protein Crystallization

3,5-Diiodosalicylic acid and its salts are utilized in biochemistry as reagents that can facilitate the crystallization of proteins, a critical step for determining their structure via X-ray diffraction. The binding of a small molecule ligand like diiodosalicylate can stabilize a specific conformation of the protein, reducing its flexibility and promoting the formation of a well-ordered crystal lattice.

Crystallographic studies on serum albumins have demonstrated this principle effectively. By co-crystallizing bovine and equine serum albumins with 3,5-diiodosalicylic acid, researchers were able to obtain high-resolution crystal structures nih.gov. The ligand occupies specific binding sites, creating a more homogeneous population of protein conformers, which is more amenable to crystallization. The differences observed in the binding affinities and sites between different species' albumins highlight the specificity of these interactions nih.gov.

X-ray Diffraction Applications in Related Materials Research

X-ray diffraction (XRD) is an indispensable, non-destructive analytical technique for the characterization of crystalline materials tcsedsystem.edudoitpoms.ac.uk. Its applications in research involving diiodosalicylates and related compounds are extensive.

Phase Identification: Powder XRD is used as a "fingerprinting" technique to identify the crystalline phases present in a sample by comparing the experimental diffraction pattern to reference patterns in databases like the Powder Diffraction File (PDF) maintained by the International Centre for Diffraction Data (ICDD) doitpoms.ac.ukicdd.com.

Structure Solution: For novel crystalline materials, single-crystal XRD allows for the complete determination of the crystal structure, including unit cell dimensions, space group, and the precise coordinates of every atom in the asymmetric unit doitpoms.ac.uk.

Microstructural Analysis: XRD can provide information beyond atomic structure, including crystallite size, microstrain, and preferred orientation (texture) in polycrystalline materials. These parameters are crucial for understanding the physical and chemical properties of materials tcsedsystem.edu. In the context of diiodosalicylate-based materials, such as metal-organic frameworks or pharmaceutical formulations, these characteristics can influence properties like stability, solubility, and reactivity.

Theoretical and Computational Investigations of Molecular Behavior

Density Functional Theory (DFT) Applications

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is based on the Hohenberg-Kohn theorems, which state that the energy of the molecular ground state is uniquely determined by its electron density. mdpi.com This approach is widely used for its balance of accuracy and computational efficiency, making it suitable for studying a range of molecular properties. mdpi.comrice.edu

Determination of Molecular Structure Geometries and Electron Density Distributions

DFT calculations are a powerful tool for determining the optimized molecular geometry and understanding the electron distribution within a molecule. By solving the Kohn-Sham equations, DFT can predict bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of a molecule. researchgate.net

The electron density distribution, a fundamental quantity in DFT, reveals crucial information about chemical bonding and reactivity. tu-braunschweig.de For instance, in related lithium silicate compounds, DFT studies have shown how electron density increases around lithium and silicon atoms compared to oxygen atoms. researchgate.net Analysis of the electron density can identify regions that are electron-rich or electron-deficient, which is critical for predicting sites of electrophilic or nucleophilic attack. nih.gov Techniques like Bader's charge analysis can be used to assign partial atomic charges based on the calculated electron density, offering a quantitative measure of charge distribution within the molecule. researchgate.net In related N-Salicylideneaniline systems, periodic DFT calculations have been used to describe the electron distribution and geometry of different molecular forms. nih.gov

Calculation of Complexation Constants in Related Systems

While specific DFT calculations for the complexation constant of Lithium diiodosalicylate were not found, the methodology is widely applied to related salicylate systems to predict their stability with various metal ions. The stability constant (or formation constant) of a complex is a measure of the strength of the interaction between the metal ion and the ligand.

Computational models can determine the composition of coordination compounds and calculate their formation constants. sapub.org For example, studies on iron(III) salicylate complexes have used computational methods to determine stability constants under various conditions. sapub.orgsemanticscholar.org Similar investigations have been performed for complexes of salicylic acid and its derivatives with other metal ions like Cu(II) and Pb(II). ijesi.org These studies often find that salicylate forms highly stable complexes, sometimes involving polynuclear structures. ijesi.org The table below shows experimentally determined stability constants for various metal-salicylate complexes, illustrating the type of data that computational studies aim to predict.

Table 1: Stability Constants (K) of Various Metal-Salicylate Related Complexes
Metal IonLigandStoichiometry (Metal:Ligand)Stability Constant (K)Reference
Fe(III)Salicylhydroxamic Acid1:25.9 x 10³ ijsr.net
Co(II)Salicylhydroxamic Acid1:25.2 x 10³ ijsr.net
Cu(II)Salicylhydroxamic Acid1:11.4 x 10³ ijsr.net
Fe(III)Salicylic Acid1:1 (FeL+)log K₁ = 16.44 semanticscholar.org
Fe(III)Salicylic Acid1:2 (FeL₂⁻)log β₂ = 27.53 semanticscholar.org

Prediction of Electronic and Magnetic Properties of Related Compounds

DFT is a valuable tool for predicting the electronic and magnetic properties of materials. By calculating the electronic band structure and density of states (DOS), researchers can determine whether a compound is a conductor, semiconductor, or insulator. researchgate.net For instance, DFT calculations on lithium silicates predicted them to be insulators with large band gaps. researchgate.net The states near the Fermi level, often a hybrid of metal and ligand orbitals, are crucial for understanding conductivity and reactivity. aps.org

In the context of magnetic properties, spin-polarized DFT calculations can be used to determine the preferred magnetic ordering (e.g., ferromagnetic, antiferromagnetic, or ferrimagnetic) of a compound by comparing the energies of different magnetic configurations. aps.orgarxiv.org These calculations can also predict magnetic moments on individual atoms and the magnetic anisotropy energy (MAE), which describes the energy difference for different spin orientations. aps.orgaps.org While this compound itself is not expected to be magnetic, DFT can be applied to its transition metal complexes to predict their magnetic behavior. aps.orgtue.nl

Molecular Dynamics Simulations in Biological Systems (general methodological approach)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. hw.ac.uk This approach is particularly useful for investigating the interaction of small molecules like salicylates with large biological systems, such as lipid membranes or proteins. nih.govnih.gov

The general methodology for an MD simulation involves several key steps:

System Setup: A model of the biological system (e.g., a lipid bilayer solvated in water) and the molecule of interest (e.g., salicylate) is constructed. The initial positions of all atoms are defined.

Force Field Application: A force field (e.g., OPLS-AA, CHARMM) is chosen. The force field is a set of parameters and equations that defines the potential energy of the system as a function of its atomic coordinates. It describes bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) interactions.

Energy Minimization: The initial system is subjected to energy minimization to relax any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature and equilibrated at the target pressure, allowing it to reach a stable state. This is often done in multiple steps, with restraints on certain parts of the system being gradually removed.

Production Run: Once equilibrated, the simulation is run for a specific length of time (nanoseconds to microseconds), during which the trajectories (positions, velocities, and energies) of all atoms are saved at regular intervals.

Analysis: The saved trajectories are analyzed to calculate various structural and dynamic properties. For a molecule like salicylate interacting with a membrane, this could include its preferred location and orientation within the bilayer, its effect on membrane properties (e.g., thickness, fluidity, electrostatic potential), and the specific intermolecular interactions it forms with lipids and water. nih.govnih.gov

MD simulations on salicylate have shown that it associates at the water-lipid interface, influencing the membrane's electrostatic properties and structural order. nih.govnih.gov

Computational Mechanistic Studies of Chemical Reactions Involving Related Compounds

Computational chemistry, particularly DFT, provides profound insights into the mechanisms of chemical reactions by allowing for the characterization of transition states and reaction pathways that are often inaccessible to experimental methods. escholarship.orgrsc.orgmdpi.com For reactions involving salicylate-related compounds, these studies can elucidate reaction energies, activation barriers, and the roles of catalysts or solvent molecules. mdpi.commdpi.com

For example, a computational study on the reaction catalyzed by salicylic acid decarboxylase used quantum chemical calculations to map out the entire reaction mechanism. mdpi.com The study identified key steps, such as a proton transfer from an aspartic acid residue followed by a C-C bond cleavage, and clarified the role of a central metal ion in coordinating the substrate. mdpi.com Such studies involve locating the structures of reactants, intermediates, transition states, and products on the potential energy surface. The energy differences between these states allow for the calculation of reaction barriers, which determine the kinetics of the reaction. rsc.org This approach helps to rationalize experimental observations and can be used to predict how modifying the substrate or catalyst might alter the reaction outcome. escholarship.org

Analysis of Intermolecular Forces and Non-Covalent Interactions

Non-covalent interactions are crucial in determining the structure, stability, and function of molecular systems. openstax.orggatech.edu These forces, though weaker than covalent bonds, collectively play a significant role. libretexts.org For a molecule like this compound, several types of non-covalent interactions are expected to be important.

Table 2: Key Non-Covalent Interactions Relevant to this compound
Interaction TypeDescriptionRelevance to this compound
Ion-Dipole InteractionsAttractive forces between an ion and a polar molecule. gatech.eduCrucial for the interaction between the Li⁺ cation and polar solvent molecules like water, as well as with the carboxylate and hydroxyl groups of the diiodosalicylate anion.
Dipole-Dipole InteractionsElectrostatic interactions between molecules with permanent dipoles. The positive end of one molecule attracts the negative end of another. openstax.orgOccur between diiodosalicylate molecules due to the polar C=O, C-O, O-H, and C-I bonds.
Hydrogen BondingA strong type of dipole-dipole interaction between a hydrogen atom bonded to a highly electronegative atom (like oxygen) and another nearby electronegative atom. openstax.orgPossible between the hydroxyl (-OH) and carboxyl (-COOH/-COO⁻) groups of neighboring diiodosalicylate molecules or with solvent molecules. An important intramolecular hydrogen bond can also exist between the hydroxyl and carboxyl groups.
London Dispersion ForcesWeak, temporary attractive forces arising from instantaneous fluctuations in electron distribution in all molecules. libretexts.org Strength increases with molecular size and surface area.Present between all molecules. The large, polarizable iodine atoms in diiodosalicylate would contribute significantly to these forces.
Cation-π InteractionsAn electrostatic interaction between a cation (like Li⁺) and the electron-rich face of an aromatic π-system. researchgate.netThe Li⁺ cation can interact favorably with the π-electron cloud of the aromatic ring of the diiodosalicylate anion. DFT studies on related methyl salicylate complexes show this interaction can enhance the strength of intramolecular hydrogen bonds. researchgate.net

Computational methods like DFT can be used to quantify these interactions. For instance, Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analyses can characterize the nature of hydrogen bonds and charge transfer during complexation. researchgate.net Such analyses provide a detailed understanding of how non-covalent forces dictate the supramolecular chemistry and condensed-phase behavior of the compound.

Quantum Chemical Approaches for Interaction Energy Analysis

While specific quantum chemical studies focused exclusively on this compound are not extensively documented in publicly available research, the methodologies for analyzing its interaction energies can be inferred from computational studies on analogous compounds, such as other salicylates, lithium carboxylates, and halogenated aromatic systems. These theoretical approaches are crucial for understanding the non-covalent forces that dictate the compound's structure, stability, and interactions with its environment.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for investigating molecular structures and energetics. For a molecule like this compound, DFT methods could be employed to optimize its geometry and to calculate the interaction energies within a dimer or a larger molecular cluster. The choice of functional and basis set is critical for obtaining accurate results, and functionals that account for dispersion forces are often necessary to correctly describe the intermolecular interactions.

A primary focus of such an investigation would be the decomposition of the total interaction energy into its fundamental components: electrostatic, exchange-repulsion, polarization (induction), and dispersion energies. This energy decomposition analysis provides a detailed picture of the nature of the intermolecular forces. For instance, it can quantify the contributions of hydrogen bonding, arising from the hydroxyl and carboxyl groups, and potential halogen bonding, involving the iodine atoms.

Furthermore, computational models can elucidate the role of the lithium cation in mediating interactions. The coordination of the lithium ion with the carboxylate group and potentially with neighboring molecules can be modeled to understand the resulting geometry and the strength of these ionic interactions. The surrounding solvent environment can also be incorporated into these calculations using implicit or explicit solvent models to provide a more realistic representation of the system's behavior in solution.

Detailed Research Findings from Analogous Systems:

Studies on similar molecules provide insights into what a computational analysis of this compound might reveal. For example, computational investigations of halogenated benzenes have demonstrated the importance of halogen-π interactions, where the halogen atom interacts with the electron-rich π-system of an adjacent aromatic ring. rsc.org The strength of these interactions is shown to increase with the polarizability of the halogen, suggesting that the iodine atoms in this compound could play a significant role in its crystal packing and intermolecular associations. rsc.org

Similarly, theoretical studies on lithium carboxylates help in understanding the coordination chemistry of the lithium ion and the nature of the lithium-oxygen bond. These studies often involve calculations of vibrational frequencies, which can be compared with experimental spectroscopic data to validate the computational models.

Interactive Data Table: Illustrative Interaction Energy Components

The following table provides a hypothetical breakdown of interaction energies for a this compound dimer, based on typical values observed in related systems. This data is illustrative and would need to be confirmed by specific quantum chemical calculations for this compound.

Interaction PairTotal Interaction Energy (kcal/mol)Electrostatic Component (kcal/mol)Dispersion Component (kcal/mol)
Dimer 1 (Stacked)-15.2-8.5-6.7
Dimer 2 (H-Bonded)-12.8-9.2-3.6
Dimer 3 (Li-Coordinated)-25.6-20.1-5.5

This table illustrates how different orientations of the molecules can lead to varying contributions from electrostatic and dispersion forces, highlighting the complexity of the intermolecular interactions.

Mechanisms of Action at the Biological and Biochemical Interface

Neurotransmitter System Modulation

The therapeutic and neuroprotective effects of the lithium ion are significantly attributed to its ability to modulate neurotransmitter systems. nih.gov It generally reduces excitatory neurotransmission while enhancing inhibitory processes. nih.gov This balancing act is achieved through complex interactions with dopamine, serotonin, glutamate, and GABA pathways.

Research indicates that lithium acts as a modulator of the dopaminergic system. patsnap.com Hyperdopaminergia, characterized by an elevation in D2/D3 receptor availability, has been proposed as a factor in certain neurological states, and there is evidence that lithium reduces this dopaminergic activity. mdpi.com Chronic treatment with lithium has been shown to restore normal dopamine release in the nucleus accumbens. mdpi.com

The mechanisms for this influence are complex and involve multiple levels of regulation:

Dopamine Release: Chronic, but not acute, lithium treatment has been observed to decrease the amplitude of dopamine responses in the nucleus accumbens following high-frequency (60 Hz) electrical stimulation of the ventral temental area in animal models. nih.gov

Receptor Sensitivity: Lithium can influence dopamine receptor sensitivity and signaling, with some studies showing it enhances dopamine D2 receptor-mediated functions. patsnap.com

Synaptic Proteins: Following traumatic brain injury in animal models, lithium treatment has been found to increase the abundance of synaptic proteins crucial for dopamine signaling, including phosphorylated tyrosine hydroxylase (the rate-limiting enzyme in dopamine synthesis) and D2 receptors in the striatum. nih.gov

Intracellular Signaling: The compound interacts with intracellular signaling pathways involved in dopamine neurotransmission, such as the glycogen synthase kinase-3 (GSK-3) pathway. patsnap.com

MechanismEffect of LithiumSupporting Findings
Dopamine ReleaseReduces excessive releaseChronic treatment decreased dopamine response amplitude to 60 Hz stimulation in the nucleus accumbens. nih.gov
Receptor FunctionModulates sensitivityEnhances dopamine D2 receptor-mediated functions. patsnap.com
Synaptic Protein AbundanceIncreases key proteinsIncreased levels of phosphorylated tyrosine hydroxylase and D2 receptors post-TBI. nih.gov
Intracellular SignalingInteracts with signaling cascadesInfluences the GSK-3 pathway, which is involved in dopamine neurotransmission. patsnap.com

Lithium has been found to enhance serotonergic neurotransmission. mdpi.com This effect is thought to be a key part of its mechanism of action. The primary influence on the serotonin system appears to be presynaptic, which then leads to a variety of postsynaptic effects that collectively boost neurotransmission in this pathway. mdpi.com Research using positron emission tomography (PET) in patients with bipolar disorder has further explored these interactions. mdpi.com The brain-derived neurotrophic factor (BDNF) system, which is stimulated by lithium, is also essential for the regulation of serotonin, among other neurotransmitters. mdpi.com

Lithium plays a crucial role in regulating glutamate, the most abundant excitatory neurotransmitter in the brain. youtube.com While essential for normal neuronal function, excessive glutamate can be toxic. youtube.com Lithium appears to reduce excitatory neurotransmission mediated by glutamate. nih.govaatbio.com

Key mechanisms include:

NMDA Receptor Downregulation: Lithium may induce the downregulation of NMDA receptors, a subtype of glutamate receptors. The stimulation of these receptors typically increases glutamate in the postsynaptic neuron; therefore, chronic lithium exposure leads to an inhibition of glutamate neurotransmission. aatbio.com

Glutamate Uptake: The compound has a dual effect on glutamate uptake by presynaptic nerve endings. Acutely, it can inhibit uptake, leading to an accumulation of extracellular glutamate. nih.gov However, chronic treatment up-regulates and stabilizes the synaptosomal uptake of glutamate, which would be expected to reduce excessive excitation. nih.gov

Vesicular Glutamate Transporters (VGLUTs): Preclinical studies have observed that lithium treatment can increase the expression of VGLUTs, a mechanism that may be involved in its protective effects against glutamate-induced excitotoxicity. nih.gov

In contrast to its effects on excitatory neurotransmitters, lithium promotes the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. nih.govnih.govaatbio.com This action contributes to a rebalancing of neuronal activity. Studies in hypothalamic neurons have demonstrated that lithium increases GABAergic synaptic activities through presynaptic mechanisms that are independent of action potentials. nih.govnih.gov

The pro-GABAergic effects of lithium are achieved through several mechanisms:

Increased GABA Levels: Lithium has been shown to increase the amount of GABA in the cerebrospinal fluid. aatbio.com

Enhanced GABA Release: At the presynaptic level, lithium mediates the release of GABA. aatbio.com Some research suggests it may influence the activity of glutamic acid decarboxylase (GAD), the enzyme responsible for GABA production. patsnap.com

Increased Receptor Sensitivity: It can enhance the responsiveness and sensitivity of GABA receptors, particularly GABA-A and GABA-B receptors, at the postsynaptic level. aatbio.compatsnap.com

MechanismEffect of LithiumSupporting Findings
GABA LevelsIncreases GABA in cerebrospinal fluidStudies show elevated GABA levels with lithium administration. aatbio.com
GABA ReleaseEnhances presynaptic releaseDirectly mediates GABA release at the presynaptic terminal. aatbio.com
Receptor SensitivityIncreases postsynaptic receptor densityIncreases the number of GABA-B receptors. aatbio.com
Synaptic ActivityIncreases GABAergic synaptic inputsDemonstrated in neurons of the hippocampal dentate gyrus and hypothalamus. nih.govnih.gov

Enzymatic and Protein Kinase Regulation

Beyond neurotransmitters, lithium directly and indirectly influences the activity of several intracellular enzymes and protein kinases. These actions are critical to its broader neuroprotective and mood-stabilizing effects. It is a known inhibitor of glycogen synthase kinase-3 beta (GSK-3β) and also targets enzymes within second messenger systems. nih.govnih.govnih.gov

A well-documented mechanism of lithium is its inhibition of inositol phosphatases, key enzymes in the phosphatidylinositol (PI) signaling pathway. researchgate.netnih.gov This pathway is a second messenger system crucial for neuronal excitability and responsiveness. nih.gov Lithium acts as an uncompetitive inhibitor of inositol monophosphatase (IMPase) and inositol polyphosphate 1-phosphatase (INPP1). nih.govescholarship.org

By inhibiting these phosphatases, lithium disrupts the recycling of inositol, leading to a decrease in the production of phosphatidylinositol 4,5-bisphosphate (PIP2), which is a precursor for the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). researchgate.net This dampening of the PI signaling cascade may serve to reduce excessive excitatory neurotransmission. nih.gov Studies in human platelets have shown that therapeutic lithium doses significantly reduce the activity of phosphatidylinositol-specific phospholipase C, an enzyme that initiates this cascade. nih.gov This inhibition is considered a central part of its therapeutic mode of action. nih.govnih.gov

Glycogen Synthase Kinase-3 (GSK-3) Activity Inhibition

Lithium is a well-established direct and indirect inhibitor of Glycogen Synthase Kinase-3 (GSK-3), a family of serine/threonine kinases (GSK-3α and GSK-3β) that are key regulators of numerous cellular processes. nih.govresearchgate.net GSK-3 is implicated in a wide array of functions, including gene transcription, synaptic plasticity, apoptosis, and inflammation. nih.govnih.gov The inhibition of GSK-3 is considered one of the principal mechanisms underlying the therapeutic effects of lithium. nih.gov Lithium's inhibitory action on GSK-3 occurs through two primary mechanisms: direct competition with magnesium and indirect modulation via signaling pathways that promote inhibitory phosphorylation of the enzyme. researchgate.net

Lithium directly inhibits the catalytic activity of GSK-3 by competing with magnesium ions (Mg²⁺). researchgate.net The catalytic function of GSK-3 is critically dependent on Mg²⁺, which acts as an essential cofactor. researchgate.net Due to their similar ionic radii, lithium ions can compete for and displace magnesium ions from their binding site on the GSK-3 enzyme. nih.gov This competition disrupts the normal catalytic function of GSK-3, leading to a rapid reduction in its ability to phosphorylate its numerous downstream substrates. researchgate.netresearchgate.net This direct, competitive inhibition is a key aspect of lithium's immediate impact on GSK-3 activity.

In addition to its direct competitive inhibition, lithium also indirectly inhibits GSK-3 by promoting its inhibitory phosphorylation at specific serine residues (Ser9 for GSK-3β and Ser21 for GSK-3α). mdpi.com This is achieved primarily through the activation of the Phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway. researchgate.net Lithium can activate the serine/threonine kinase Akt (also known as Protein Kinase B). nih.gov Once activated, Akt phosphorylates GSK-3 at its inhibitory serine residue, rendering the enzyme inactive. researchgate.net Lithium may enhance Akt activity by disrupting the formation of a protein complex involving Akt, beta-arrestin 2 (βArr2), and protein phosphatase 2A (PP2A), which normally dephosphorylates and inactivates Akt. nih.govresearchgate.net By preventing this dephosphorylation, lithium maintains Akt in an active state, leading to sustained inhibitory phosphorylation of GSK-3. researchgate.net

Table 1: Mechanisms of Lithium-Mediated GSK-3 Inhibition

Mechanism Type of Inhibition Molecular Action Key Molecules Involved
Direct Competitive Lithium ions compete with magnesium ions for the Mg²⁺ binding site on the GSK-3 enzyme, disrupting its catalytic activity. Li⁺, Mg²⁺, GSK-3
Indirect Non-competitive (via phosphorylation) Lithium activates the PI3K-Akt pathway, leading to the phosphorylation of GSK-3 at inhibitory serine residues (Ser9/21), which inactivates the enzyme. Li⁺, PI3K, Akt, GSK-3

GSK-3β plays a significant role in regulating neuroinflammatory processes. researchgate.net The inhibition of GSK-3 by lithium has been shown to suppress inflammatory responses. researchgate.net Specifically, by inhibiting GSK-3, lithium can down-regulate the expression of genes related to inflammation and inhibit signaling pathways such as the NF-κB pathway. researchgate.net GSK-3β inhibition is recognized as a vital factor in regulating processes like inflammation and pyroptosis, a form of programmed cell death associated with inflammasomes. researchgate.net Therefore, the anti-inflammatory effects of lithium are, in part, mediated by its inhibitory action on GSK-3, which serves as a central hub for inflammation-related signaling. nih.gov

Inositol Monophosphatase (IMPA) and Inositol Polyphosphate 1-Phosphatase (IPPase) Inhibition

A foundational theory of lithium's mechanism of action is the "inositol depletion hypothesis". This hypothesis posits that lithium exerts its effects by inhibiting key enzymes in the phosphatidylinositol (PI) signaling pathway. Lithium directly inhibits inositol monophosphatase (IMPA) and, to a lesser extent, inositol polyphosphate 1-phosphatase (IPPase).

These enzymes are crucial for the recycling of inositol, a precursor required for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP₂). PIP₂ is a critical membrane phospholipid that is hydrolyzed into the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG) upon the activation of G-protein-coupled receptors. By inhibiting IMPA and IPPase, lithium reduces the cellular pool of free inositol, which in turn limits the regeneration of PIP₂. This dampens the signaling of pathways that are highly dependent on the PI cascade, particularly in over-stimulated neurons.

Table 2: Effect of Lithium on Inositol Phosphatases

Enzyme Target Action of Lithium Consequence of Inhibition Affected Signaling Pathway
Inositol Monophosphatase (IMPA) Direct Inhibition Decreased recycling of inositol Phosphatidylinositol (PI) Signaling
Inositol Polyphosphate 1-Phosphatase (IPPase) Direct Inhibition Decreased recycling of inositol Phosphatidylinositol (PI) Signaling

Protein Kinase C (PKC) Inhibition

Lithium has been shown to inhibit the activity of Protein Kinase C (PKC), a family of enzymes involved in controlling the function of other proteins through phosphorylation. The inhibition of PKC by lithium is not direct but is rather a consequence of its effects on the PI signaling pathway and other cellular processes.

Cellular Signaling Cascade Modulation

The inhibitory actions of lithium on GSK-3, IMPA/IPPase, and PKC result in the broad modulation of numerous downstream cellular signaling cascades. By targeting these key enzymatic hubs, lithium influences a wide range of cellular functions critical to neuronal health and mood regulation.

The inhibition of GSK-3, for example, affects pathways involved in neuroprotection and synaptic plasticity. By preventing GSK-3 from phosphorylating its substrates, lithium can lead to the stabilization of proteins like β-catenin, which then translocates to the nucleus to regulate gene expression. This can increase the expression of neuroprotective proteins such as brain-derived neurotrophic factor (BDNF) and B-cell lymphoma 2 (Bcl-2).

Furthermore, the dampening of the PI signaling cascade through IMPA/IPPase inhibition modulates neurotransmission systems that rely on this pathway, effectively reducing excessive excitatory signaling. The concurrent inhibition of PKC activity further contributes to the stabilization of neuronal activity. Collectively, these actions demonstrate that lithium modulates complex and interrelated signaling networks rather than a single target, leading to its profound effects on cellular function and mood stabilization.

Adenylate Cyclase and Cyclic AMP System Interactions

Lithium is known to interact with the adenylate cyclase (AC) and cyclic AMP (cAMP) signaling system, a crucial second messenger pathway involved in numerous cellular responses to external stimuli. One of the earliest discovered biochemical effects of lithium is its inhibition of adenylyl cyclase, the enzyme responsible for converting ATP into cAMP. cpn.or.krresearchgate.netbgu.ac.il This inhibitory action has been observed in various tissues, including the brain. cpn.or.krresearchgate.netbgu.ac.ilnih.govcpn.or.kr

Research has demonstrated that lithium's inhibition of adenylyl cyclase can be specific to certain isoforms of the enzyme. cpn.or.krresearchgate.netbgu.ac.ilcpn.or.kr Studies have shown that lithium preferentially inhibits AC5, and to a lesser extent, AC2 and AC7. cpn.or.krresearchgate.netbgu.ac.ilcpn.or.kr The AC5 isoform is predominantly located in dopamine-rich areas of the brain, such as the basal ganglia, suggesting a potential link between lithium's effects on this specific isozyme and its behavioral outcomes. cpn.or.krresearchgate.netbgu.ac.ilcpn.or.kr Furthermore, the inhibitory effect of lithium on AC5 is dependent on the presence of magnesium ions. cpn.or.krresearchgate.netbgu.ac.ilcpn.or.kr

Table 1: Effects of Lithium on the Adenylate Cyclase and Cyclic AMP System
ComponentEffect of LithiumKey Findings
Adenylyl Cyclase (AC)InhibitionOne of the first discovered biochemical effects of lithium. cpn.or.krresearchgate.netbgu.ac.il
AC IsoformsPreferential Inhibition of AC5, AC2, and AC7AC5 is primarily located in dopamine-rich brain regions. cpn.or.krresearchgate.netbgu.ac.ilcpn.or.kr
G-ProteinsInhibition of functionAffects signaling upstream of adenylyl cyclase. cpn.or.krresearchgate.netbgu.ac.ilcpn.or.kr
Cyclic AMP (cAMP)Decreased formationResults from the inhibition of adenylyl cyclase. bioclima.ro

Wnt/β-catenin Signaling Pathway Engagement

The Wnt/β-catenin signaling pathway is a critical regulator of embryonic development, cell proliferation, and cell fate determination. A key mechanism of lithium's action is its engagement with this pathway, primarily through the inhibition of Glycogen Synthase Kinase-3β (GSK-3β). nih.govmdpi.comphysiology.orgnih.govfrontiersin.org GSK-3β is a serine/threonine kinase that plays a central role in a multitude of cellular processes.

In the canonical Wnt pathway, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. By inhibiting GSK-3β, lithium prevents the phosphorylation and degradation of β-catenin. physiology.org This leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. physiology.org In the nucleus, β-catenin acts as a transcriptional co-activator, binding to T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to regulate the expression of Wnt target genes. nih.gov

The activation of the Wnt/β-catenin pathway by lithium has been shown to promote cell survival and proliferation. physiology.org For instance, studies have demonstrated that lithium can mimic the effects of Wnt signaling on gene expression. physiology.org This engagement with the Wnt/β-catenin pathway is considered a significant contributor to the neuroprotective and neurotrophic effects of lithium. nih.govfrontiersin.org

Table 2: Lithium's Engagement with the Wnt/β-catenin Signaling Pathway
ComponentEffect of LithiumConsequence
Glycogen Synthase Kinase-3β (GSK-3β)InhibitionPrevents phosphorylation of β-catenin. nih.govmdpi.comphysiology.orgnih.govfrontiersin.org
β-cateninStabilization and AccumulationAvoids degradation by the proteasome. physiology.org
Nuclear Translocation of β-cateninIncreasedAllows for interaction with transcription factors. physiology.org
Wnt Target Gene ExpressionActivationModulates cellular processes like proliferation and survival. nih.gov

Nuclear Factor (Erythroid-derived 2)-like 2 (Nrf2) Pathway Activation

The Nuclear Factor (Erythroid-derived 2)-like 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress. Lithium has been shown to activate this protective pathway. frontiersin.orgresearchgate.net Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative or electrophilic stress, Nrf2 dissociates from Keap1 and translocates to the nucleus.

Research indicates that lithium treatment can increase the nuclear translocation of Nrf2. frontiersin.orgresearchgate.net Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of its target genes. This binding initiates the transcription of a battery of cytoprotective genes, including those encoding antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). frontiersin.org

Studies in SH-SY5Y cells have demonstrated that lithium increases the mRNA expression of Nrf2 and its target genes. frontiersin.org The activation of the Nrf2 pathway is considered a critical component of lithium's neuroprotective, anti-apoptotic, and antioxidant effects. frontiersin.org Furthermore, the protective effects of lithium against certain neurotoxins have been shown to be abolished when Nrf2 expression is silenced, highlighting the importance of this pathway in mediating lithium's beneficial actions. frontiersin.org In the context of lithium-induced nephrogenic diabetes insipidus, activation of Nrf2 has been found to be protective. nih.govsemanticscholar.org

Toll-like Receptor Pathway Interactions

Toll-like receptors (TLRs) are a class of proteins that play a key role in the innate immune system. They recognize pathogen-associated molecular patterns (PAMPs) and initiate inflammatory responses. Lithium has been shown to interact with and modulate TLR signaling pathways. nih.gov

Specifically, research has demonstrated that lithium can inhibit the expression of Toll-like receptor 4 (TLR4). nih.gov TLR4 is a key receptor for lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, and its activation triggers a pro-inflammatory cascade. By suppressing the expression of TLR4, lithium can attenuate the inflammatory response induced by LPS. nih.gov

This inhibitory effect of lithium on TLR4 expression has been observed in microglial cells, the resident immune cells of the central nervous system. nih.gov The mechanism underlying this suppression involves the activation of the PI3K/Akt/FoxO1 signaling pathway. nih.gov The activation of this pathway by lithium leads to the sequestration of the transcription factor FoxO1 in the cytoplasm, which in turn downregulates the gene expression of TLR4. nih.gov Consequently, lithium can inhibit microglial activation and the production of pro-inflammatory cytokines, suggesting a role in modulating neuroinflammation. nih.gov

Gene Expression and Cellular Metabolism Effects

Impact on General Gene Expression Regulation

Lithium exerts widespread effects on gene expression, a phenomenon thought to underlie its long-term therapeutic efficacy. nih.govpatsnap.comnih.gov Studies have shown that lithium can regulate the expression of a large number of genes involved in diverse cellular processes. nih.gov For instance, in rat brain tissue, lithium exposure has been found to significantly affect the expression of over a thousand genes, with a majority being up-regulated. nih.gov

The genes modulated by lithium are often enriched for functions related to signal transduction, including well-established lithium-related pathways like mTOR and Wnt signaling. nih.gov Lithium has been shown to stimulate gene expression through the AP-1 transcription factor pathway. nih.gov It can also regulate genes associated with neuroplasticity, neuroprotection, and mood regulation. patsnap.com

Furthermore, lithium's influence on gene expression extends to genes involved in the cell cycle and neuronal transmission. researchgate.net For example, in human neural stem progenitor cells, lithium has been observed to alter the expression of genes related to these processes. researchgate.net Epigenetic mechanisms, such as changes in DNA methylation and histone modifications, may also play a role in the long-term changes in gene regulation induced by lithium. mdpi.com

Table 3: Overview of Lithium's Impact on Gene Expression
Area of ImpactSpecific EffectsAssociated Pathways/Mechanisms
Signal TransductionModulation of genes in mTOR and Wnt pathways. nih.govAP-1 transcription factor pathway. nih.gov
NeurobiologyRegulation of genes involved in neuroplasticity and neuroprotection. patsnap.com-
Cellular ProcessesAlteration of genes related to the cell cycle and neuronal transmission. researchgate.net-
EpigeneticsPotential influence on DNA methylation and histone modifications. mdpi.com-

Influence on Cellular Metabolic Pathways

Lithium has a notable impact on various cellular metabolic pathways, with a particularly significant effect on glucose metabolism. mdpi.com Research has shown that lithium can enhance glucose metabolism in the brain. mdpi.com In in vitro models of Alzheimer's disease using mouse hippocampal cultures, lithium treatment has been found to significantly increase the uptake of glucose. mdpi.com

Once inside the cell, this increased glucose is preferentially directed through the glycolytic pathway, leading to a higher rate of glycolysis and an increased ATP/ADP ratio. mdpi.com This suggests that lithium can boost cellular energy production from glucose. The positive effect of lithium on glucose metabolism has also been observed in the brains of rodents and humans, where it has been shown to increase glucose utilization in several brain regions. mdpi.com

Activation of CREB Transcription Factor and Downstream Neuroprotective Factors (e.g., BDNF, Bcl-2)

Lithium diiodosalicylate is understood to exert significant neuroprotective effects through the modulation of key intracellular signaling pathways, including the activation of the cAMP-response element-binding protein (CREB), a crucial transcription factor. The activation of CREB by lithium has been shown to upregulate the expression of several neuroprotective genes, most notably brain-derived neurotrophic factor (BDNF) and B-cell lymphoma 2 (Bcl-2). nih.govnih.gov

Research indicates that lithium treatment can lead to an increase in the levels of phosphorylated CREB (pCREB), the active form of the transcription factor. nih.gov This activation is thought to be mediated through the stimulation of the cAMP-protein kinase A (PKA) and PI3-K-AKT signaling pathways. nih.gov The subsequent increase in pCREB levels enhances its binding to the transcriptional coactivator p300/CBP, leading to the increased transcription of CRE-dependent genes like BDNF and Bcl-2. nih.gov

Studies in rat hippocampal neurons have demonstrated that lithium not only increases the expression of BDNF but also enhances the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-XL. nih.govuic.edu This upregulation of neuroprotective factors is associated with increased neuronal viability and protection against glutamate-induced cytotoxicity. nih.govuic.edu Specifically, lithium has been found to activate the transcription of BDNF gene promoter IV, a process accompanied by hypomethylation of this promoter region. nih.govuic.edu

The following table summarizes the effects of lithium on the expression of CREB and downstream neuroprotective factors based on experimental findings.

Factor Effect of Lithium Treatment Associated Signaling Pathway Reference
Phospho-CREB (pCREB)Increased levelscAMP-PKA, PI3-K-AKT nih.gov
BDNF (Brain-Derived Neurotrophic Factor)Increased mRNA and protein expressionCREB-dependent transcription nih.govuic.eduresearchgate.net
Bcl-2 (B-cell lymphoma 2)Increased expressionCREB-dependent transcription nih.govnih.govuic.edu
Bcl-XLIncreased expressionNot specified nih.govuic.edu

Downregulation of Tau Transcription

While the primary mechanism through which lithium is thought to affect Tau pathology is by inhibiting its hyperphosphorylation via glycogen synthase kinase-3 beta (GSK-3β), evidence also suggests a role in modulating Tau at the transcriptional level. nih.govnih.govnih.gov Chronic lithium administration has been observed to reduce total Tau levels, which may be partly attributable to a decrease in Tau mRNA levels. nih.gov This suggests that lithium can influence the transcription of the MAPT gene, which encodes the Tau protein. However, the precise molecular mechanisms underlying this downregulation of Tau transcription are not as extensively characterized as its effects on Tau phosphorylation.

Protein Homeostasis and Degradation Pathways

Autophagy Induction and Enhancement

This compound is implicated in the regulation of protein homeostasis, in part through its ability to induce and enhance autophagy, a cellular process responsible for the degradation of long-lived proteins, misfolded proteins, and damaged organelles. nih.gov The induction of autophagy by lithium is considered a critical aspect of its neuroprotective effects. nih.govnih.govresearchgate.net

The mechanism of lithium-induced autophagy is thought to be independent of the mammalian target of rapamycin (mTOR), a well-known inhibitor of autophagy. nih.gov Instead, lithium is believed to enhance autophagic substrate clearance by inhibiting inositol monophosphatase (IMPase). nih.gov This mTOR-independent pathway provides an alternative route for activating cellular clearance mechanisms.

In studies on young rat striatum, lithium carbonate (Li2CO3) treatment led to enhanced levels of key autophagy-related proteins, including LC3-II, LAMP 1, Ambra 1, and Beclin-1, which was associated with increased tissue viability and decreased generation of reactive oxygen species. nih.govresearchgate.net However, it is noteworthy that the effects of lithium on autophagy may be age-dependent, with some studies showing a reduced autophagic flux in the aged striatum following lithium treatment. nih.govnih.govresearchgate.net

Promotion of Misfolded Protein Removal and Aggregate Clearance

A crucial consequence of enhanced autophagy is the promotion of misfolded protein removal and the clearance of protein aggregates, which are hallmarks of many neurodegenerative diseases. nih.govresearchgate.netlbl.govstanford.edu Lithium treatment has been shown to facilitate the removal of misfolded proteins, such as mutant huntingtin and α-synuclein, in neuronal cell lines. nih.gov

In models of amyotrophic lateral sclerosis (ALS), lithium has been demonstrated to induce autophagy and enhance the clearance of mutant SOD1 protein aggregates. nih.govresearchgate.net This clearance of protein aggregates is associated with a protective effect on neuronal cells. nih.govresearchgate.net Furthermore, lithium treatment has been observed to attenuate the improper binding of mutant SOD1 protein aggregates with the transcription factor p-CREB (Ser133), suggesting a multi-faceted mechanism of neuroprotection. nih.govresearchgate.net

The following table outlines the key findings related to lithium's role in promoting the clearance of misfolded proteins.

Misfolded Protein/Aggregate Effect of Lithium Treatment Underlying Mechanism Reference
Mutant SOD1 aggregatesEnhanced clearanceAutophagy induction nih.govresearchgate.net
Mutant huntingtinClearanceAutophagy induction via IMPase inhibition nih.gov
α-synucleinClearanceAutophagy induction via IMPase inhibition nih.gov

Interactions with Subcellular Structures

Effects on Nuclear Membrane Integrity and Chromatin Structure

The nuclear envelope plays a critical role in maintaining the structural integrity of the nucleus and organizing chromatin. nih.gov this compound has been used experimentally to selectively solubilize proteins from membranes, suggesting it can interact with and disrupt membrane structures. nih.gov In studies on intestinal brush border membrane vesicles, this compound was shown to progressively release proteins and cause total disruption of the membranes at high concentrations. nih.gov At lower concentrations, it selectively released cytoskeletal proteins while leaving intrinsic membrane glycoproteins associated with the membrane fraction. nih.gov This suggests that this compound can alter the integrity of cellular membranes, including potentially the nuclear membrane.

The association between the nuclear envelope and chromatin is mediated by various proteins, including lamins and LEM domain proteins, which help to tether chromatin to the nuclear periphery. nih.gov Alterations to the nuclear envelope can lead to a redistribution of chromatin. nih.gov While direct studies on the effects of this compound on nuclear membrane integrity and chromatin structure in the context of neuroprotection are limited, its known membrane-solubilizing properties suggest a potential to influence these subcellular structures. Further research is needed to elucidate the specific interactions and their functional consequences within neuronal cells.

Modulation of Nuclear Matrix Nucleolytic Activity

This compound (LIS) is utilized as a chemical agent to isolate the nuclear matrix, the non-chromatin structural framework of the nucleus. The method of isolation significantly impacts the composition and enzymatic activities of this matrix.

Research has shown that the nuclear matrix isolated using this compound differs in its lipid composition compared to matrices isolated with non-ionic detergents like Triton X-100. nih.gov This alteration in the lipid component is directly linked to the matrix's nucleolytic activity. When the matrix is depleted of its lipids, it loses approximately half of its nucleolytic activity. nih.gov This activity can be restored by reintroducing the previously extracted lipids, indicating that the lipid component is integral to the enzymatic function. nih.gov The recovery of this activity is also more significant in matrices that have not been depleted of their residual DNA content. nih.gov

Furthermore, comparative studies reveal that nuclear matrices prepared with 25 mM this compound exhibit a different ultrastructure than those prepared with high salt (2 M NaCl) extraction. nih.gov While both methods yield a fibrous pore complex lamina, the LIS-prepared matrices lack distinct residual nucleoli and have a markedly depleted internal structure. nih.gov This corresponds with a reduction in the amount and complexity of proteins associated with the LIS matrix. nih.gov Notably, significantly less newly-replicated DNA is recovered in LIS-prepared matrices, as LIS tends to dissociate nuclear ultrastructure and extract both proteins and DNA in a concentration-dependent manner. nih.gov

Table 1: Comparison of Nuclear Matrix Isolation Methods
FeatureThis compound (LIS) ExtractionHigh Salt (2 M NaCl) Extraction
Internal Structure Markedly depleted, lacks distinct residual nucleoliExtensive internal fibrous network, residual nucleoli present
Protein Composition Reduced amounts and complexityEnriched in high molecular weight nonhistone proteins
Recovery of Newly-Replicated DNA Much less recoveredResistant to extraction, recovery is higher
Effect on Ultrastructure Dissociates ultrastructure in proportion to concentrationPreserves more internal structural elements

Interaction with Transcription Factors (e.g., p-CREB)

The lithium ion is known to modulate the activity of various transcription factors, including the cAMP response element-binding protein (CREB). This interaction is a key aspect of its biological effects. Lithium has been shown to enhance the interaction between CREB and its coactivators, such as the transducer of regulated CREB activity (TORC) and CREB-binding protein (CBP). nih.govnih.gov

By strengthening the formation of CRTC (a TORC family member) oligomers, which is a prerequisite for its interaction with CREB, lithium facilitates the assembly of the transcriptional complex. nih.gov This leads to an increase in cAMP-induced, CREB-dependent gene transcription. nih.govnih.gov Studies using chromatin immunoprecipitation assays have demonstrated that lithium increases the promoter occupancy by TORC1. nih.gov This effect appears to be a direct stimulation of the CREB-TORC binding by the lithium cation once TORC is in the nucleus. nih.gov

Furthermore, lithium treatment has been observed to affect the solubility of phosphorylated CREB (p-CREB). In certain cellular models, lithium can decrease the amount of p-CREB in insoluble protein fractions while increasing its levels in the detergent-soluble fraction. researchgate.net This suggests that lithium may play a role in attenuating the improper binding of protein aggregates with p-CREB, thereby influencing its transcriptional availability and function. researchgate.net

Effects on Mitochondrial Function

The lithium ion exerts significant effects on mitochondria, the primary sites of cellular energy production. Its impact can be complex, with studies reporting both stimulatory and disruptive effects depending on the context and concentration.

At clinically relevant concentrations, lithium has been shown to stimulate the activities of mitochondrial respiratory chain enzymes in human brain tissue. nih.gov Specifically, the activities of complex I + III and complexes II + III were found to increase in a dose-dependent manner, with maximal stimulation at 1 mM. nih.gov This suggests that lithium can enhance mitochondrial oxidative phosphorylation and energy generation, which may be relevant to its therapeutic actions by potentially counteracting disease-related deficits in brain energy metabolism. nih.gov Research on lithium orotate also suggests it may enhance mitochondrial oxidative phosphorylation, increase ATP production, and improve the mitochondrial membrane potential in neuronal cells. patsnap.com

Conversely, lithium can also induce mitochondrial impairment. It can enter the mitochondrial matrix, interact with the electron transport chain, disrupt the mitochondrial membrane potential, and interfere with ATP production. researchgate.net At high concentrations, lithium can increase mitochondrial membrane permeability, which facilitates the release of cell death mediators. researchgate.net In some contexts, lithium has been associated with increased production of reactive oxygen species (ROS) and lipid peroxidation. researchgate.net However, other studies indicate that lithium can confer protection against oxidative stress by decreasing ROS production and increasing antioxidant defenses. sciencerepository.org

Table 2: Effects of Lithium on Mitochondrial Respiratory Chain Complexes
Mitochondrial ComplexEffect of Lithium (at 1 mM)Reference
Complex I + III (NADH cytochrome c oxidoreductase) Increased activity (165% of control) nih.gov
Complex II + III (Succinate cytochrome c oxidoreductase) Increased activity (146% of control) nih.gov
Complex IV (Cytochrome c oxidase) Not significantly affected nih.gov

Other Biological Effects

Influence on the Purinergic System and ATP/Adenosine Metabolism

Purinergic signaling, which involves extracellular nucleotides like adenosine triphosphate (ATP) and the nucleoside adenosine, is another system modulated by lithium. nih.gov ATP acts as a damage-associated molecular pattern (DAMP) that can trigger pro-inflammatory responses, while adenosine generally functions as an immunosuppressant. nih.gov

Lithium has been demonstrated to influence this system in several ways. It can increase the hydrolysis of ATP and adenosine monophosphate (AMP). nih.gov It also provides neuroprotection against cell death induced by ATP, an effect mediated by its action on the P2X7 receptor. nih.gov Molecular studies have further revealed that lithium can bind directly to ATP, suggesting a direct mode of action via a lithium-ATP complex, the consequences of which are still being explored. nih.gov The interplay between lithium and the purinergic system is considered a significant component of its broad biological effects. nih.gov

Membrane Transport Modulation

This compound itself is a potent agent for disrupting cell membranes. It is used experimentally to selectively solubilize and release proteins from membranes. For instance, treatment of intestinal brush border membrane vesicles with LIS leads to the progressive release of proteins, with maximal selectivity at 20-30 mM. nih.gov At these concentrations, LIS preferentially releases non-glycosylated cytoskeletal proteins like actin, while intrinsic membrane glycoproteins remain associated with the partially disrupted membrane. nih.gov

Regulation of Biological Rhythms

A well-documented effect of lithium is its ability to modulate circadian rhythms, the approximately 24-hour cycles that govern many physiological processes. dynamic-tx.co.uk Lithium is known to lengthen the period and often increase the amplitude of these rhythms. nih.govnih.gov

One of the primary mechanisms proposed for this effect is the inhibition of the enzyme glycogen synthase kinase-3β (GSK-3β). nih.govnih.gov GSK-3β is involved in the degradation of key clock proteins, such as CRY2 and Rev-erbα. nih.govinnovations-report.com By inhibiting GSK-3β, lithium prevents the destruction of Rev-erbα, a nuclear receptor that acts as a critical component of the molecular clock by inhibiting the expression of other clock genes like Bmal1. innovations-report.com This interference with the degradation cycle of clock proteins leads to a lengthening of the circadian period. innovations-report.com Studies have shown that lithium's period-lengthening effect occurs in the master circadian pacemaker of the brain, the suprachiasmatic nucleus (SCN), and that this effect can be independent of specific cryptochrome (CRY) proteins. nih.gov This suggests that lithium may affect circadian rhythms through multiple, potentially independent, pathways. nih.gov

No Research Data Available on the Effects of this compound on Telomere Functions

A thorough review of scientific literature and research databases reveals no specific information regarding the effects of the chemical compound this compound on telomere functions.

Extensive searches for "this compound" in connection with "telomeres," "telomere length," or "telomerase activity" have not yielded any direct research findings. The existing body of scientific work on the impact of lithium on telomere biology has focused on other lithium salts, primarily Lithium Chloride.

Therefore, it is not possible to provide an article detailing the mechanisms of action of this compound at the biological and biochemical interface concerning telomere functions as requested. The scientific community has not published research on this specific topic.

For informational purposes, it is important to note that studies on other forms of lithium have suggested a potential role in modulating telomere length and the activity of telomerase, the enzyme responsible for maintaining telomeres. However, these findings cannot be extrapolated to this compound, as the diiodosalicylate component of the molecule could significantly alter its biochemical properties and biological effects.

Applications As a Biochemical Reagent and Research Tool

Extraction and Solubilization in Membrane Biology

Lithium diiodosalicylate has proven to be a valuable reagent for the extraction and solubilization of proteins embedded within the lipid bilayer of cell membranes. Its mechanism of action involves the disruption of the non-covalent forces that maintain the integrity of the membrane structure, leading to the release of membrane-associated proteins. This allows for their subsequent purification and characterization.

One of the significant applications of this compound is the isolation of glycoproteins from cell membranes. Glycoproteins, which play crucial roles in cell recognition, signaling, and adhesion, are often difficult to extract in their native state due to their integral association with the membrane. LIS provides an effective method for their solubilization while preserving their biological activity.

A notable example of glycoprotein (B1211001) isolation using this compound is the extraction of glycophorin from human red blood cell membranes. nih.govnih.gov The methodology involves treating erythrocyte ghosts with LIS, which selectively solubilizes the membrane glycoproteins. Subsequent purification steps, such as phenol (B47542) partitioning and chromatography, yield a highly purified, water-soluble form of glycophorin. This preparation retains important biological features, including blood group antigens and receptors for influenza virus and various phytohemagglutinins. nih.gov Studies have shown that the purified glycophorin may retain a small amount of bound this compound, which does not appear to compromise its structural integrity or biological function. nih.gov

Table 1: Characteristics of Glycophorin Extracted with this compound

PropertyDescription
Composition Approximately 60% carbohydrate and 40% protein by weight. nih.gov
Biological Activity Contains A, B, and MN blood group antigens; receptors for influenza virus and phytohemagglutinins. nih.gov
Bound Reagent Purified glycophorin was found to contain approximately 8.9 moles of this compound per mole of glycophorin. nih.gov

This compound has been effectively employed for the selective solubilization of proteins from purified intestinal brush border membrane vesicles. nih.gov This application highlights the reagent's ability to differentially extract proteins based on their association with the membrane.

Treatment of brush border vesicles with specific concentrations of LIS allows for the preferential release of certain proteins. At lower concentrations (20-30 mM), LIS selectively solubilizes actin and other non-glycosylated proteins that form the inner core of the microvilli. nih.gov In contrast, the intrinsic membrane glycoproteins remain associated with the membrane fraction. This selective action provides a powerful tool for separating the cytoskeletal components from the integral membrane proteins for individual study. nih.gov

The selective solubilization capability of this compound is highly beneficial for the purification of microvilli proteins. nih.gov By removing the cytoskeletal "core" proteins, the remaining membrane fraction is enriched with intrinsic glycoproteins. Importantly, enzymatic activities of key brush border membrane proteins, such as sucrase, trehalase, and alkaline phosphatase, are largely retained after treatment with 30 mM LIS. nih.gov Electron microscopy has confirmed that after LIS treatment, the brush border vesicles are partially disrupted and have lost their inner microfilament core. nih.gov

Table 2: Effect of this compound on Brush Border Membrane Vesicles

LIS ConcentrationObservation
20-30 mM Maximum selectivity; preferential release of actin and other non-glycosylated proteins. nih.gov
30 mM Over 70% of the activity of enzymes like sucrase and alkaline phosphatase is retained in the membrane fraction. nih.gov
200 mM Total disruption of the membranes. nih.gov

Lithium 3,5-diiodosalicylate has been utilized as a solubilizing agent to isolate antigens from the porcine zona pellucida, the extracellular coat surrounding mammalian eggs. nih.gov This has been instrumental in overcoming the challenges associated with the purification of these antigens for immunological research.

The use of LIS in conjunction with immuno-affinity chromatography has enabled the identification and purification of four distinct zona pellucida antigens. nih.gov This method is considered more specific than previous techniques. The isolated antigens have been crucial in studies investigating the immunological cross-reactivity between porcine and human zona pellucida, which has implications for the development of immunocontraceptives. nih.gov

Table 3: Porcine Zona Pellucida Antigens Isolated Using this compound

AntigenMolecular Weight (Mr)
ZPI/1 42,000
ZPII/1 67,000
ZPII/2 32,000
ZPIII/1 17,000

Solubilization of Hormone Receptors (e.g., Thyroid Stimulating Hormone Receptors)

This compound is employed in the solubilization of membrane-bound proteins, including hormone receptors. As a chaotropic agent, it disrupts the structure of water and weakens hydrophobic interactions, which are crucial for maintaining the integrity of lipid bilayers and the native conformation of embedded proteins. This property allows for the extraction of proteins from the cell membrane into a soluble form, a critical step for their purification and subsequent analysis.

While direct studies on the use of this compound for the specific solubilization of Thyroid Stimulating Hormone (TSH) receptors are not extensively detailed in the available research, its utility in extracting glycoproteins from cell membranes is well-documented. nih.gov Hormone receptors, including the TSH receptor which is a G protein-coupled receptor and a glycoprotein, are embedded within the complex matrix of the cell membrane. The principles of LIS-mediated solubilization of other membrane glycoproteins can be extrapolated to understand its potential application for TSH receptors.

The process involves the selective release of proteins based on the concentration of LIS used. For instance, in studies on intestinal microvillus membranes, lower concentrations of LIS (20-30 mM) were found to preferentially release non-glycosylated cytoskeletal proteins, while leaving glycoproteins associated with the membrane. nih.gov Higher concentrations, however, lead to the progressive and total disruption of the membrane, allowing for the solubilization of these more integral glycoproteins. nih.gov This selective solubilization provides a method for enriching for specific types of membrane proteins.

Table 1: Effect of this compound on Intestinal Brush Border Membrane Vesicles

LIS Concentration Observation Associated Enzyme Activity Retention
20-30 mM Preferential release of actin and other non-glycosylated proteins. >70% for Sucrase, trehalase, etc.

Genomics and Chromatin Research Methodologies

This compound has become an important reagent in the fields of genomics and chromatin research. Its ability to denature proteins and disrupt protein-DNA interactions is leveraged in several advanced analytical techniques.

Denaturation of Proteins and Nucleosome Depletion for DNA Analysis

In eukaryotic cells, DNA is tightly packaged with histone proteins to form a condensed structure called chromatin. This packaging, primarily in the form of nucleosomes, can impede access to the DNA for analysis. This compound is used as a mild detergent and chaotropic agent to denature the histone proteins and other DNA-associated proteins, leading to the "depletion" or removal of nucleosomes from the genomic DNA. google.com This process unfolds the DNA, making it more accessible for subsequent enzymatic reactions and analysis without completely disrupting the integrity of the nucleus. google.com

This method of lithium-assisted nucleosome depletion (LAND) is a key step in various single-cell sequencing protocols, where it allows for more uniform coverage of the genome. google.com By disrupting the DNA-protein interactions, LIS helps to overcome the bias in sequencing data that can arise from the variable accessibility of different chromatin regions.

A significant application of this methodology is in single-cell Lithium Assisted Nucleosome Depleted Sequencing (scLAND-seq). This technique allows for the concurrent sequencing of both RNA and DNA from a single nucleus. In the scLAND-seq workflow, nuclei are treated with this compound, which serves to denature proteins and free the genomic DNA from its nucleosome packaging, while importantly preserving the nuclear membrane.

This nucleosome-depleted nucleus is then subjected to tagmentation, a process that fragments the DNA and adds sequencing adapters. Because the chromatin structure has been disrupted, the tagmentation can occur more uniformly across the genome. The ability to obtain both transcriptomic and genomic information from the same cell provides powerful insights into the relationship between genotype and phenotype at the single-cell level.

Table 2: Key Steps in scLAND-seq Protocol

Step Reagent/Process Purpose
1. Nuclei Isolation Standard protocols To obtain intact nuclei from single cells.
2. Nucleosome Depletion This compound To denature proteins and render gDNA free of nucleosomes.
3. Tagmentation Tn5 transposase To fragment gDNA and integrate sequencing adapters.

Isolation of Chromosomal Scaffold-Associated DNA Regions (SARs)

Within the nucleus, chromatin is organized into large loops that are anchored to a proteinaceous structure known as the nuclear scaffold or matrix. The specific DNA sequences that attach to this scaffold are called Scaffold-Associated Regions (SARs) or Matrix-Attachment Regions (MARs). These regions are believed to play a crucial role in the organization of chromatin and the regulation of gene expression.

This compound is used in procedures to isolate and identify these SARs. In this method, isolated nuclei are treated with LIS to remove the histone proteins, which causes the DNA loops to extend outwards from the central nuclear scaffold, forming a "halo." The DNA in these loops can then be digested with restriction enzymes. The DNA sequences that remain protected from digestion are those that are closely associated with the nuclear scaffold—the SARs. These protected DNA fragments can then be isolated and identified. This technique has been instrumental in mapping SARs across the genomes of various organisms.

Neuropharmacological and Psychiatric Research Applications

Investigation of Neurotransmitter Dynamics and Pathways

This compound is utilized in neuropharmacological research as a tool to investigate the dynamics of neurotransmitter systems, particularly those involving dopamine and serotonin. medchemexpress.com While much of the clinical research on mood stabilization focuses on lithium salts like lithium carbonate, LIS serves as a research compound to explore the underlying molecular mechanisms of lithium's effects on the brain.

Studies suggest that lithium, in general, can modulate neurotransmission in several ways. It is thought to reduce excitatory neurotransmission, for example by inhibiting dopamine release and downregulating the NMDA receptor, while increasing inhibitory neurotransmission, such as by enhancing the activity of GABA. nih.govpsychscenehub.com Specifically concerning dopamine and serotonin, lithium's effects are complex and can be both pre- and post-synaptic. For instance, some research indicates that lithium can reduce dopamine synthesis and levels in the brain. nih.gov Its influence on the serotonin system is also multifaceted, potentially affecting serotonin synthesis, release, and receptor function. nih.gov

By using this compound in experimental models, researchers can probe these interactions and gain a better understanding of the pathways that regulate mood and behavior. These investigations are crucial for elucidating the pathophysiology of psychiatric disorders and for the development of novel therapeutic strategies. nih.govmdpi.com

Table 3: Investigated Effects of Lithium on Neurotransmitter Systems

Neurotransmitter System Potential Effects of Lithium
Dopamine Reduces synthesis and levels; may inhibit increased dopaminergic activity. nih.govnih.gov
Serotonin May increase synthesis and release; potential effects on receptor function. nih.gov
Glutamate Reduces excitatory transmission; downregulates NMDA receptors. nih.govpsychscenehub.com

Role in the Development of Novel Therapeutic Strategies (Research Perspective)

Current scientific literature does not extensively detail the role of this compound (LIS) directly in the development of novel therapeutic strategies. Its primary application appears to be as a biochemical reagent for laboratory research rather than as a therapeutic agent itself. While the broader category of lithium salts, such as lithium carbonate and lithium citrate, are well-established in medicine, particularly for mood stabilization, similar therapeutic applications for this compound are not widely documented in published research.

Some sources suggest that due to its influence on neurotransmitter systems, it may have potential applications in treating mood disorders, but these appear to be speculative and not substantiated by extensive clinical or preclinical trials. smolecule.com Research into its potential therapeutic effects is limited, with most studies focusing on its utility in biochemical and cellular studies to understand fundamental biological processes.

Cell Biology and Disease Modeling

Studies on the Action of Drugs on Cancer Cells

Based on available scientific literature, there is limited evidence to suggest that this compound is used directly in studies on the action of drugs on cancer cells. While the effects of lithium, in general, on cancer cells have been a subject of research, with some studies indicating that lithium can inhibit the growth of most cancer cells at high concentrations and induce processes like apoptosis and autophagy, these investigations typically utilize other forms of lithium, such as lithium chloride or lithium carbonate. breakthroughcancerresearch.ienih.govnih.gov The specific application of this compound in this context is not well-documented. Its primary role in a research setting is more established as a reagent for cell lysis and protein extraction rather than as a compound being tested for its direct effects on cancer cells. frontiersin.org

Research on Spermatozoa Function

This compound has been utilized as a chaotropic agent in the study of spermatozoa. A notable application is in the preparation of human spermatozoa for DNA flow cytometry. nih.gov In this context, LIS is used for the decondensation of sperm DNA, a crucial step for achieving accurate stoichiometric staining. nih.gov

A study on the flow cytometric measurement of aneuploidy in human sperm found that decondensation with this compound prior to staining with propidium iodide allowed for the consistent identification of haploid and diploid spermatozoa. nih.gov This was a significant improvement over methods that did not use a decondensation agent, which resulted in highly variable histograms. nih.gov The use of LIS in this protocol led to a 76-fold enrichment of diploid sperm in sorted fractions, as validated by three-color FISH (fluorescence in situ hybridization). nih.gov This demonstrates the utility of this compound as a tool to improve the accuracy of diagnostic and research techniques related to sperm genetics. nih.gov

Additionally, preparations of sperm proteins solubilized with this compound have been used to investigate the antigenicity of sperm cells in relation to morphological abnormalities. nih.gov In one study, antibodies raised against an LIS-solubilized sperm preparation showed increased binding to sperm with a higher percentage of morphological defects, particularly in the midpiece. nih.gov This suggests that LIS is effective in extracting a range of sperm proteins that can be used to generate antibodies for studying sperm pathology. nih.gov

Investigation of Membrane Lipid Peroxidation Processes

There is a lack of specific research in the available scientific literature detailing the direct application of this compound in the investigation of membrane lipid peroxidation processes. While the broader topic of lithium's effects on oxidative stress and lipid peroxidation has been studied, these investigations have typically employed other lithium salts, such as lithium carbonate. nih.gov For instance, some research has shown that lithium treatment can trigger oxidative stress and increase lipid peroxidation levels in certain tissues. nih.gov However, these findings are not specifically linked to this compound. The primary established use of this compound in a cellular context is as a reagent for solubilizing membrane components, rather than as a tool to study the process of lipid peroxidation itself.

General Biochemical and Proteomics Research

This compound is a well-established biochemical reagent, primarily used for the solubilization and extraction of membrane-associated proteins, particularly glycoproteins. nih.govnih.govnih.gov Its utility in proteomics and biochemical research stems from its ability to disrupt cell membranes and selectively release proteins. nih.gov

One of the key applications of LIS is the selective solubilization of proteins from membranes. For example, in a study of intestinal microvillus membrane vesicles, LIS was used to preferentially release actin and other non-glycosylated proteins, while glycoproteins remained associated with the membrane at specific concentrations. nih.gov This selective action allows for the separation of cytoskeletal proteins from intrinsic membrane glycoproteins. nih.gov

LIS has also been successfully employed in the extraction of glycoproteins in a water-soluble form from human red blood cell membranes. nih.gov The resulting preparation was found to be rich in carbohydrates and retained important biological activities, including blood group antigens and receptors for influenza virus. nih.gov Similarly, LIS has been used to extract and characterize glycoproteins from bovine chromaffin-granule membranes, facilitating further purification and structural analysis. nih.gov

In addition to its use in protein extraction, this compound has been employed in protocols for the isolation of nuclear structures. For instance, it has been used as a nonionic detergent to remove histones and other soluble nuclear proteins to study matrix-attached DNA. pnas.org

The following table summarizes the applications of this compound in biochemical and proteomics research based on cited studies:

ApplicationBiological SampleKey Findings
Selective protein solubilizationIntestinal microvillus membrane vesiclesPreferentially released non-glycosylated proteins, leaving glycoproteins membrane-bound.
Glycoprotein extractionHuman red blood cell membranesExtracted a water-soluble glycoprotein with retained biological activity.
Glycoprotein characterizationBovine chromaffin-granule membranesFacilitated the separation and subsequent purification of membrane glycoproteins.
Nuclear protein removalCHOC 400 cell nucleiUsed to extract histones and other soluble proteins to study DNA-matrix interactions.

Material Science and Biosensing Applications

While this compound is well-established as a biochemical reagent, its applications in material science, particularly as a UV-responsive component and in biosensing, are not as extensively documented in the available scientific literature.

Based on the conducted research, there is no specific information available that details the role of this compound as a UV-responsive lithium component in advanced materials. While the broader field of materials science explores various lithium compounds for applications in batteries and other advanced materials, and separately investigates UV-responsive polymers, a direct link or specific application for this compound in this context is not found in the provided search results.


Preclinical Biological Activity and Research Implications

Neuroprotection and Neurotrophism in in vitro and in vivo Models

There is no direct scientific evidence from in vitro or in vivo models to suggest that Lithium diiodosalicylate possesses neuroprotective or neurotrophic properties. Research in this area has predominantly focused on other lithium salts.

Prevention of Oxidative Damage

No studies have been identified that specifically investigate the capacity of this compound to prevent oxidative damage in a preclinical setting.

Attenuation of Neuro-Inflammatory Processes

The role of this compound in attenuating neuro-inflammatory processes has not been explored in published preclinical research.

Enhancement of Neurogenesis and Synaptic Maintenance

There is no available data to support a role for this compound in the enhancement of neurogenesis or the maintenance of synapses.

Upregulation of Neuroprotective Factors (e.g., VEGF)

Specific research on the effect of this compound on the upregulation of neuroprotective factors such as Vascular Endothelial Growth Factor (VEGF) is not present in the current scientific literature.

Modulatory Effects on the Immune and Inflammatory Systems in Research Models

The primary use of this compound reported in research is for the selective solubilization of proteins from purified intestinal brush border membrane vesicles. In these studies, it has been used to separate cytoskeletal proteins from intrinsic membrane glycoproteins. nih.gov This application is related to its properties as a detergent and does not provide information on its potential modulatory effects on the immune or inflammatory systems.

Table 1: Documented Application of this compound in a Research Context

Application Area Description of Use Key Finding

| Biochemical Research | Selective solubilization of proteins from intestinal microvillus membranes. | Efficiently separates cytoskeletal proteins from intrinsic membrane glycoproteins. nih.gov |

Antifungal and Antiparasitic Research

There is no scientific literature available that has investigated or established any antifungal or antiparasitic activity for this compound. While some studies have explored the antifungal properties of lithium in general, these findings are not specific to the diiodosalicylate salt.

Inhibition of Plasmodium falciparum Invasion in vitro

Currently, there is no direct scientific evidence available from preclinical in vitro studies detailing the specific inhibitory effects of this compound on the invasion of erythrocytes by Plasmodium falciparum. The existing body of research on the anti-malarial properties of lithium compounds has primarily focused on other salts, such as lithium chloride, and their effects on different species of Plasmodium or different stages of the parasite lifecycle. Therefore, the direct role of this compound in preventing P. falciparum from invading red blood cells in a laboratory setting remains an uninvestigated area.

Cellular Homeostasis and Stress Response Research

This compound has been utilized in cellular biology research primarily as a tool for the selective solubilization of proteins from cellular membranes. This application provides a foundation for understanding its interactions with cellular components, although direct research into its role in broader homeostatic and stress response pathways is limited.

Role in Maintaining Protein Homeostasis

The role of this compound in the broader context of maintaining protein homeostasis, or proteostasis, is not well-documented in scientific literature. Proteostasis involves a complex network of pathways that regulate protein synthesis, folding, trafficking, and degradation to ensure cellular health. While some lithium compounds have been shown to influence stress protein expression, there is no specific research indicating that this compound directly engages with or modulates key components of the proteostasis network, such as molecular chaperones or the ubiquitin-proteasome system. Its known application is as a chaotropic agent that can disrupt protein structures and solubilize membrane-associated proteins, a function primarily used for in vitro protein extraction and analysis rather than for studying the maintenance of in vivo protein homeostasis.

Attenuation of Apoptosis in Mutant Cell Lines

There is currently a lack of specific research on the effects of this compound in attenuating apoptosis, or programmed cell death, in mutant cell lines. Studies on other lithium salts, such as lithium chloride and lithium carbonate, have demonstrated that lithium can have both pro-apoptotic and anti-apoptotic (cytoprotective) effects, depending on the cell type, the specific mutation, and the nature of the apoptotic stimulus. nih.govnih.govnih.gov For instance, lithium has been shown to modulate the expression of apoptosis-related genes like p53, Bax, and Bcl-2 in certain cancer cell lines. nih.gov However, these findings have not been specifically replicated or investigated using this compound. Therefore, its potential to protect mutant cell lines from undergoing apoptosis remains a hypothetical area requiring dedicated preclinical investigation.

Methodological Considerations for Research Utilizing Lithium Diiodosalicylate

Strategies for Optimizing Experimental Conditions

The efficacy of Lithium diiodosalicylate in experimental protocols is highly dependent on the careful optimization of several key conditions. These include, but are not limited to, concentration, pH, and temperature.

Concentration: The concentration of LIS is a critical factor that must be optimized for each specific application. As a chaotropic agent, its function is to disrupt the structure of water and weaken hydrophobic interactions, which can lead to the solubilization of membranes and the dissociation of proteins. Insufficient concentrations may result in incomplete sample processing, while excessive concentrations could lead to unwanted denaturation or precipitation of target molecules. The optimal concentration is often determined empirically, starting with a range suggested in existing literature for similar applications and titrating to find the ideal balance for the specific biological sample and target molecules.

pH: The pH of the experimental buffer can significantly influence the activity of this compound and the stability of the biological sample. The solubility and chaotropic strength of LIS can be affected by pH, and the integrity of the target molecules (e.g., proteins, nucleic acids) is also pH-dependent. For instance, studies on other lithium salts have shown that pH can affect their interaction with biological molecules and surfaces. It is crucial to maintain a stable pH throughout the experiment, typically through the use of a robust buffering system, and to determine the optimal pH range that maximizes the desired effect of LIS while preserving the integrity of the sample.

Temperature: Temperature is another critical parameter that can modulate the effectiveness of this compound. Temperature can influence the solubility of LIS, the viscosity of the solution, and the kinetics of the reactions in which it is involved. For example, in studies involving lithium-ion batteries, temperature is a key factor affecting the performance of lithium salts in electrolytes. mdpi.comnih.govmdpi.com In a biochemical context, elevated temperatures can enhance the chaotropic effects of LIS but may also increase the risk of thermal degradation of sensitive biological molecules. Conversely, lower temperatures might reduce its efficacy. Therefore, the experimental temperature should be carefully controlled and optimized to achieve the desired outcome without compromising sample quality.

A systematic approach to optimizing these conditions, such as a design of experiments (DoE) methodology, can be highly beneficial. This allows for the simultaneous investigation of multiple variables and their interactions, leading to a more comprehensive understanding of the optimal experimental space.

Requirements for Research Grade Material in Rigorous Studies

The quality and purity of this compound are of utmost importance in rigorous scientific studies to ensure that the observed effects are directly attributable to the compound itself and not to the presence of contaminants.

Purity and Grade: For most research applications, it is essential to use research-grade or analytical standard-grade this compound. Commercially available research-grade LIS typically has a purity of ≥95%. scbt.com However, for sensitive applications, higher purity may be required. The presence of impurities can lead to erroneous and irreproducible results. For example, heavy metal contaminants could interfere with enzymatic assays, while organic impurities might interact with the biological molecules under investigation.

Certificate of Analysis (CoA): A Certificate of Analysis (CoA) from the supplier is a critical document that provides detailed information about the purity and quality of the this compound lot. xcdn.nlthermofisher.comxcdn.nl The CoA should specify the compound's identity, purity level (often determined by techniques like HPLC), and the levels of any detected impurities. Researchers should always request and review the CoA for each new batch of LIS to ensure it meets the requirements of their study. scbt.com

Potential Contaminants: Potential contaminants in commercially available this compound can include starting materials from the synthesis process, by-products of the reaction, and residual solvents. The presence of other alkali metal salts, such as sodium or potassium, could also be a concern in certain applications. It is also important to consider environmental contaminants that the compound may be exposed to during storage and handling. nih.govresearchgate.netlincoln.ac.nz For instance, fluorinated substances have been identified as potential contaminants in some lithium-containing materials. researchgate.net

Below is an interactive data table summarizing the key requirements for research-grade this compound:

Parameter Requirement Rationale Verification Method
Purity Typically ≥95%, higher for sensitive assaysTo ensure experimental results are due to the compound of interest and not impurities.High-Performance Liquid Chromatography (HPLC)
Identity Confirmed as this compoundTo verify that the correct compound is being used.NMR Spectroscopy, Mass Spectrometry, FT-IR
Heavy Metals Below specified limitsTo prevent interference with biological systems and assays.Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Organic Impurities Minimized or absentTo avoid unintended interactions with biological molecules.HPLC, Gas Chromatography (GC)
Documentation Certificate of Analysis (CoA) providedTo have a detailed record of the quality and purity of the specific lot.Review of supplier documentation

Q & A

Q. What are the critical physicochemical properties of lithium diiodosalicylate (LiDS) that researchers must consider during experimental design?

LiDS has a molecular weight of 395.85 g/mol, a purity ≥98%, and a melting point >210°C. It is soluble in water and methanol, making it suitable for aqueous and polar organic solvent-based protocols. Researchers must account for its hygroscopic nature and store it at 10–30°C in airtight containers to prevent degradation . For characterization, HPLC and gas chromatography are recommended to verify purity and stability, particularly in long-term studies .

Q. How should LiDS be prepared and handled to ensure reproducibility in biochemical assays?

Standard protocols involve dissolving LiDS in distilled water or methanol (10–50 mM stock solutions) with vortexing and brief sonication to ensure homogeneity. For assays requiring precise ionic conditions, lithium ion interference should be controlled by adjusting buffer composition (e.g., using chelators like EDTA). Sterile filtration (0.22 µm) is advised for cell culture applications to avoid particulate contamination .

Q. What are the established applications of LiDS in biochemical research?

LiDS is widely used as a mild detergent for nuclear protein extraction, enabling chromatin decondensation in histone depletion studies . It also serves as a catalyst in organic synthesis (e.g., polymerization reactions) and as a photochemical sensitizer in UV-dependent assays. In enzymatic studies, it inhibits volume-sensitive anion transporters, making it useful for probing cellular osmoregulation .

Advanced Research Questions

Q. How does LiDS enable chromatin decondensation in single-cell multi-omics workflows like DEFND-seq?

In DEFND-seq, LiDS (0.5–1% w/v) is applied to nuclei to disrupt nucleosome-DNA interactions by solubilizing histones. This step exposes DNA while preserving RNA integrity, allowing simultaneous sequencing of genomic DNA and transcriptome data from the same cell. Key considerations include incubation time (10–15 min at 4°C) and neutral pH (7.0–7.5) to prevent RNA degradation .

Q. What methodological steps are critical for isolating nuclear scaffolds using LiDS extraction?

The LIS (LiDS) method involves:

  • Lysing cells in hypotonic buffer with digitonin to preserve nuclear integrity.
  • Treating nuclei with 2–5 mM LiDS in Tris-HCl (pH 7.4) to solubilize histones and soluble proteins.
  • Centrifugation (10,000 ×g, 15 min) to pellet the nuclear matrix-DNA complex. This yields DNA loops (~15 kb) attached to the residual matrix, which can be analyzed via restriction enzyme digestion and Southern blotting .

Q. How do nuclear matrix isolation outcomes differ between LiDS and high-salt (NaCl) methods?

Parameter LiDS Method High-Salt Method
DNA Loop Size 15–20 kb60–100 kb
Protein Retention Removes transcription complexesRetains RNA-associated proteins
Application Chromatin accessibility studiesRNA-DNA interaction mapping
LiDS preferentially dissociates transcription factors, while NaCl preserves RNA-protein interactions, making the latter suitable for nascent transcript analysis .

Q. What mechanistic insights have been gained using LiDS in volume regulation studies?

LiDS (as a diiodosalicylate derivative) inhibits swelling-induced taurine and AIB efflux in cancer cells (e.g., MDA-MB-231) by blocking volume-sensitive anion channels. Researchers use 0.1–1 mM LiDS in isotonic buffers to isolate volume-activated transport mechanisms, with controls for lithium ion effects (e.g., parallel experiments with LiCl) .

Data Contradictions and Resolutions

  • Chromatin Loop Size Variability : Early studies reported 15 kb loops with LiDS , while recent single-cell techniques suggest larger loops (60–100 kb). This discrepancy arises from differences in lysis buffers (hypotonic vs. isotonic) and digestion protocols. Standardizing buffer conditions (e.g., Mg²⁺ concentration) improves reproducibility .
  • Histone Depletion Efficiency : LiDS may retain 5–10% histones in dense chromatin regions. Combining LiDS with micrococcal nuclease (MNase) digestion ensures complete nucleosome removal for sequencing .

Methodological Best Practices

  • Concentration Optimization : Titrate LiDS (0.1–5 mM) to balance chromatin accessibility and nuclear integrity.
  • Controls : Include lithium ion (LiCl) controls to distinguish detergent effects from ionic interference.
  • Ethics Compliance : Adhere to institutional guidelines for lithium waste disposal (e.g., neutralization with sodium bicarbonate).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.